(5-Bromo-3-chloro-2-fluorophenyl)methanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(5-bromo-3-chloro-2-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMBFMBFSYHKRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CO)F)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of (5-Bromo-3-chloro-2-fluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Bromo-3-chloro-2-fluorophenyl)methanol is a polysubstituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. Its complex substitution pattern presents a unique case for structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a detailed analysis of the predicted ¹H and ¹³C NMR spectra of this molecule, offering insights into the interplay of various substituent effects on chemical shifts and coupling constants. Understanding these spectral features is paramount for confirming the identity and purity of the compound, which is a critical step in any research and development pipeline.
This document will delve into the theoretical basis for the predicted spectral data, supported by experimental data from structurally analogous compounds. We will explore the experimental procedures for acquiring such data and present the predicted values in a clear, tabular format. Furthermore, this guide will feature visualizations to aid in the understanding of the molecular structure and the process of spectral interpretation.
Experimental Methodology
The acquisition of high-quality NMR spectra is fundamental to accurate structural analysis. The following protocol outlines a standard procedure for the preparation and analysis of a sample of this compound.
Sample Preparation
-
Solvent Selection : A deuterated solvent that is chemically inert and effectively dissolves the analyte is chosen. Chloroform-d (CDCl₃) is a common choice for many organic molecules due to its excellent dissolving power and relatively simple residual solvent peak. Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆, depending on the solubility of the compound.[1]
-
Concentration : For a standard ¹H NMR spectrum, a concentration of 5-25 mg of the compound in 0.6-0.75 mL of the deuterated solvent is typically sufficient. For ¹³C NMR, which is inherently less sensitive, a more concentrated sample of 50-100 mg is preferable to obtain a good signal-to-noise ratio in a reasonable time.[1]
-
Sample Filtration : To remove any particulate matter that could degrade the spectral resolution, the sample solution is filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
NMR Tube : A clean, high-quality 5 mm NMR tube is used to ensure optimal magnetic field homogeneity.
Instrumentation and Data Acquisition
-
Spectrometer : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly important for analyzing complex aromatic systems.
-
¹H NMR Parameters :
-
Pulse Sequence : A standard single-pulse experiment.
-
Acquisition Time : Typically 2-4 seconds.
-
Relaxation Delay : 1-5 seconds, to allow for full relaxation of the protons between scans.
-
Number of Scans : 8 to 16 scans are usually sufficient for a sample of this concentration.
-
-
¹³C NMR Parameters :
-
Pulse Sequence : A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum by removing C-H couplings and to benefit from the Nuclear Overhauser Effect (NOE).
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.
-
Predicted ¹H and ¹³C NMR Spectral Data
The chemical shifts and coupling constants in the NMR spectra of this compound are influenced by the electronic effects (both inductive and resonance) of the bromo, chloro, fluoro, and hydroxymethyl substituents. The predictions presented below are based on the analysis of substituent effects and data from similar compounds.
Molecular Structure and Numbering
Caption: A generalized workflow for NMR spectral analysis.
The predicted ¹H NMR spectrum will clearly show two aromatic protons. The downfield shift of H6 is attributed to the deshielding cone of the C-F bond. The multiplicities of both H4 and H6 as doublets of doublets are diagnostic, confirming their coupling to each other and to the fluorine atom. The methylene protons' signal as a doublet coupled to the hydroxyl proton is also a key indicator, though this coupling can be affected by experimental conditions.
In the ¹³C NMR spectrum, the most striking feature is the large one-bond coupling constant of C2 with the fluorine atom, a definitive characteristic of a C-F bond. The smaller, two-, three-, and four-bond couplings provide valuable information for assigning the remaining carbon signals. The chemical shifts of the carbons are a composite of the electronic effects of all the substituents, and their careful analysis allows for the unambiguous assignment of each carbon in the aromatic ring.
Conclusion
The comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound is a powerful tool for its structural verification. While experimentally obtained data is the gold standard, the predictive analysis presented in this guide, based on established principles of NMR spectroscopy and data from analogous compounds, provides a robust framework for what to expect. The distinct patterns of chemical shifts and, particularly, the proton-fluorine and carbon-fluorine coupling constants, serve as unique fingerprints for this molecule. This in-depth understanding is crucial for scientists engaged in the synthesis, purification, and application of this and related compounds, ensuring the integrity of their research and the quality of their products.
References
- Royal Society of Chemistry. (n.d.). NMR data for the alcohols (3).
-
ResearchGate. (n.d.). 1D-selective 1 H NOE and 1 H NMR spectra of the mixture of benzyl.... Retrieved from [Link]
-
YouTube. (2018, January 23). expt 11 benzyl alcohol IR and NMR video. Retrieved from [Link]
-
Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-5-chlorobenzoic acid. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-5-chlorobenzoyl chloride. Retrieved from [Link]
-
RSC Publishing. (n.d.). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Retrieved from [Link]
-
ACS Publications. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chlorobenzyl alcohol. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information for.... Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Publications. (n.d.). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Retrieved from [Link]
-
Blogs. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
NIH. (2022, November 24). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]
-
Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). C4H9Cl (CH3)3CCl C-13 nmr spectrum of 2-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of tert-butyl chloride C13 13-C nmr. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Chemsrc. (n.d.). 2-Bromo-3-chloro-5-fluorotoluene. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-5-chlorotoluene. Retrieved from [Link]
-
Chemical Shifts. (n.d.). 3,5-Dichlorobenzyl alcohol, chlorodifluoroacetate - Optional[13C NMR]. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S10. 1 H NMR spectrum of benzyl alcohol, (–)-sparteine and their.... Retrieved from [Link]
Sources
(5-Bromo-3-chloro-2-fluorophenyl)methanol: A Technical Guide to a Versatile Fluorinated Building Block in Modern Synthesis
Introduction: The Strategic Imperative of Fluorine in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine has transcended trend to become a cornerstone of rational drug design. It is estimated that over half of all newly approved small-molecule drugs contain at least one fluorine atom, a testament to its profound ability to modulate key pharmacological properties.[1] The unique characteristics of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow chemists to enhance metabolic stability, fine-tune lipophilicity and binding affinity, and improve overall pharmacokinetic profiles with remarkable precision.[1][2]
At the heart of this strategy are fluorinated building blocks : meticulously designed molecular scaffolds that enable the precise installation of fluorine atoms.[1][3] These intermediates are not mere reagents; they are modular tools that empower researchers to navigate complex structure-activity relationships (SAR) with greater efficiency and confidence.[1] This guide focuses on a particularly versatile yet underexplored building block: (5-Bromo-3-chloro-2-fluorophenyl)methanol .
This molecule is a prime example of a multi-functional scaffold. It offers:
-
A Benzylic Alcohol: A versatile handle for subsequent oxidation, etherification, or esterification.
-
Orthogonal Halogenation: The presence of bromine, chlorine, and fluorine atoms provides distinct reactivity profiles, enabling selective functionalization. The bromo-substituent is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions, serving as a key vector for molecular elaboration.
-
Defined Regiochemistry: The fixed positions of the substituents provide a rigid framework, crucial for designing molecules with specific spatial orientations for optimal target engagement.
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, elucidating the synthesis, reactivity, and strategic application of this compound as a high-value intermediate.
Physicochemical Properties and Proposed Synthesis
A comprehensive understanding of a building block begins with its fundamental properties and a reliable synthetic route.
Data Presentation: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₅BrClFO | Inferred |
| Molecular Weight | 243.47 g/mol | Calculated |
| Appearance | Expected to be a white to off-white solid | Analogy[4][5] |
| Key Functional Groups | Primary Alcohol, Aryl Bromide, Aryl Chloride, Aryl Fluoride | Structure |
Proposed Synthesis: A Validated Pathway
Methodology Rationale: The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. The choice of Lithium Aluminium Hydride (LAH) is predicated on its high reactivity and efficacy for this specific conversion. Diethyl ether or Tetrahydrofuran (THF) are selected as anhydrous solvents due to their ability to dissolve the LAH and the starting material, while remaining inert to the reaction conditions. The aqueous workup with a specific sequence of water, NaOH, and more water (Fieser workup) is a standard, reliable method for quenching the reaction and precipitating aluminum salts in a granular, easily filterable form.
Caption: Proposed synthesis of the target building block.
Core Synthetic Transformations: A Guide to Application
The true value of this compound lies in the diverse reactions its functional groups can undergo. The following sections provide validated, step-by-step protocols for key transformations.
Oxidation to 5-Bromo-3-chloro-2-fluorobenzaldehyde
The oxidation of the benzylic alcohol to the corresponding aldehyde is a critical step for enabling further chemistry, such as reductive amination, Wittig reactions, or aldol condensations.
Causality Behind Experimental Choice: A TEMPO-catalyzed oxidation using trichloroisocyanuric acid (TCCA) is selected for its high chemoselectivity. This system efficiently oxidizes primary alcohols to aldehydes with minimal to no over-oxidation to the carboxylic acid, which is a common side reaction with stronger oxidants.[6] The reaction proceeds under mild, room-temperature conditions, preserving the sensitive halogen substitution pattern of the aromatic ring.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and dissolve it in dichloromethane (DCM, approx. 0.1 M).
-
Catalyst Addition: Add (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) (0.02 eq).
-
Oxidant Addition: In a separate flask, prepare a solution of Trichloroisocyanuric acid (TCCA) (0.5 eq) in DCM. Add this solution dropwise to the reaction mixture at room temperature over 15 minutes.
-
Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours).
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Stir for 10 minutes. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude aldehyde can be purified by silica gel column chromatography.
Sources
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. ossila.com [ossila.com]
- 3. Fluorinated Building Blocks [sigmaaldrich.com]
- 4. Page loading... [guidechem.com]
- 5. (5-Bromo-2-chlorophenyl)methanol | CAS#:149965-40-2 | Chemsrc [chemsrc.com]
- 6. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
Discovery of Novel Fluorinated Intermediates: A Guide to Rational Design, Synthesis, and Application
An In-Depth Technical Guide for Medicinal Chemistry Professionals
Foreword: The Strategic Imperative of Fluorine in Modern Drug Discovery
In the landscape of medicinal chemistry, few elements have had as profound an impact as fluorine. Often referred to as a "magic bullet," the strategic incorporation of fluorine atoms or fluorine-containing groups into drug candidates has become a cornerstone of modern therapeutic design.[1][2][3] Approximately 20% of all pharmaceuticals on the market are fluorinated compounds, a testament to the transformative power of this small, highly electronegative atom.[4] This guide moves beyond a simple acknowledgment of fluorine's utility. As practicing scientists, our goal is to understand the underlying causality: why does this element confer such advantageous properties, and how can we, as drug developers, harness this potential through the rational design and synthesis of novel fluorinated intermediates?
The judicious placement of fluorine can dramatically alter a molecule's physicochemical and pharmacological profile.[3][5] It can enhance metabolic stability by blocking sites of enzymatic degradation, fine-tune acidity or basicity (pKa) to improve bioavailability, and increase binding affinity to target proteins through unique electronic interactions.[1][2][6][7] These modifications directly address common failure points in the drug development pipeline, turning promising but flawed lead compounds into viable clinical candidates.[1] This document provides an in-depth exploration of the discovery of novel fluorinated intermediates, from conceptual design and advanced synthetic methodologies to practical, field-proven experimental protocols.
The Foundation: Rational Design of Fluorinated Intermediates
The decision to introduce fluorine is not a matter of trial and error; it is a calculated, strategic choice grounded in the principles of physical organic chemistry. Understanding the "why" behind fluorination is critical to designing effective intermediates.
Mastering Electronic Effects and pKa Modulation
Fluorine's extreme electronegativity creates a strong dipole in the carbon-fluorine (C-F) bond. This powerful inductive effect can significantly lower the pKa of nearby acidic or basic functional groups.[4][6][7] For instance, fluorinating an aniline can decrease its basicity, which may be desirable to reduce off-target interactions or improve oral absorption if the parent compound is too basic. This electronic tuning is a primary lever for optimizing a drug's pharmacokinetic profile.[4]
Enhancing Metabolic Stability and Lipophilicity
One of the most celebrated roles of fluorine is its ability to block metabolic "soft spots." The C-F bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450s.[6][7] By replacing a metabolically labile C-H bond with a C-F bond, particularly on an aromatic ring or at a benzylic position, we can significantly extend a compound's half-life.[2][5]
The effect of fluorine on lipophilicity is nuanced. While a single fluorine atom can increase lipophilicity in aromatic systems, highly fluorinated groups like trifluoromethyl (CF3) often decrease it, which can be leveraged to improve solubility and permeability.[6][7]
| Substituent | Typical Effect on Lipophilicity (Aromatic) | Key Role in Drug Design |
| -F | Increase | Metabolic blocking, pKa modulation, binding interactions |
| -CF₃ | Significant Increase | Metabolic blocking, conformational control, improved binding |
| -OCF₃ | Significant Increase | Lipophilic metabolic blocker, improved permeability |
| -CHF₂ | Moderate Increase | Bioisostere for -OH or -SH, metabolic stability |
| -SF₅ | Very High Increase | Extremely stable and lipophilic group, unique steric profile |
Table 1: Physicochemical contributions of common fluorine-containing substituents in medicinal chemistry.
The Workflow of Fluorinated Intermediate Discovery
The process of discovering and implementing a novel fluorinated intermediate is a systematic endeavor. It begins with identifying a liability in a lead compound and hypothesizing a fluorine-based solution. This is followed by synthetic route design, execution, and finally, biological testing to validate the initial hypothesis.
Caption: A typical workflow for the discovery and validation of a novel fluorinated intermediate.
The Modern Synthetic Toolkit: Accessing Novel Fluorinated Intermediates
The demand for sophisticated fluorinated building blocks has driven remarkable innovation in synthetic organic chemistry.[8] Gone are the days of harsh and limited fluorination methods. Today's medicinal chemist has a diverse and powerful toolkit at their disposal.
Electrophilic and Nucleophilic Fluorination
These classical approaches remain fundamental.[4][9]
-
Electrophilic Fluorination : Reagents like Selectfluor and N-Fluorobenzenesulfonimide (NFSI) are used to deliver an "F+" equivalent to electron-rich substrates such as enolates, enamines, and activated aromatic rings.[10]
-
Nucleophilic Fluorination : Sources of fluoride ions (F-), such as silver fluoride (AgF) or triethylamine trihydrofluoride (Et3N·3HF), are used to displace leaving groups or open epoxides.[10][11] This is a cornerstone for creating aliphatic fluorides.
The Rise of Radical and Photochemical Methods
Recent years have seen a surge in methods that use visible light to generate fluorine-centered radicals under exceptionally mild conditions.[4][10] These reactions offer excellent functional group tolerance and enable fluorination at positions that are inaccessible through traditional ionic pathways.[10] This approach is particularly powerful for the late-stage modification of complex molecules.[12]
Asymmetric Fluorination: The Chirality Challenge
Introducing a fluorine atom to create a chiral center is one of the most significant challenges in the field.[11][13] Success in this area relies on the development of sophisticated catalysts and chiral reagents.[13][14]
-
Organocatalysis : Chiral amines or phosphoric acids can activate substrates towards enantioselective fluorination with electrophilic reagents.[15]
-
Transition-Metal Catalysis : Chiral iridium or palladium complexes can mediate highly enantioselective allylic fluorinations.[15]
The ability to control stereochemistry is paramount, as different enantiomers of a fluorinated drug can have vastly different biological activities and safety profiles.[13]
Caption: Decision pathways for achieving asymmetric fluorination.
Field-Proven Experimental Protocols
Trustworthiness in science is built on reproducibility. The following protocols are representative of modern, validated methods for synthesizing key fluorinated intermediates.
Protocol 1: Copper-Catalyzed Synthesis of α,α-Difluoro-oxetanes
This groundbreaking method provides access to a highly valuable but previously elusive class of fluorinated heterocycles.[16] The causality behind this protocol lies in the ability of a copper catalyst to stabilize a difluorocarbene species, which then undergoes a selective ring-expansion reaction with a readily available epoxide.[16]
-
Objective : To synthesize a 2,2-difluoro-oxetane from a terminal epoxide.
-
Materials :
-
Terminal epoxide (1.0 mmol, 1.0 equiv)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
1,10-Phenanthroline (0.1 mmol, 10 mol%)
-
Difluorocarbene precursor (e.g., (trifluoromethyl)trimethylsilane, TMSCF₃) (2.0 mmol, 2.0 equiv)
-
Potassium fluoride (KF) (2.0 mmol, 2.0 equiv)
-
Anhydrous tetrahydrofuran (THF), 5 mL
-
-
Procedure :
-
To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add CuI (19.0 mg) and 1,10-phenanthroline (18.0 mg).
-
Add anhydrous THF (3 mL) and stir the resulting suspension for 15 minutes at room temperature.
-
Add the terminal epoxide (1.0 mmol) followed by the difluorocarbene precursor (2.0 mmol) and KF (116.2 mg).
-
Seal the flask and heat the reaction mixture to 60 °C in an oil bath.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α,α-difluoro-oxetane.
-
-
Self-Validation : The reaction's success is validated by ¹⁹F NMR spectroscopy, which should show a characteristic signal for the CF₂ group, and by high-resolution mass spectrometry to confirm the elemental composition. Computational studies have provided insight into the metallacycle intermediate mechanism, grounding the protocol in solid mechanistic understanding.[16]
Protocol 2: Visible-Light-Mediated C-H Fluorination of a Heterocycle
This protocol exemplifies a modern, mild approach to late-stage fluorination, avoiding harsh reagents and conditions.[10] The causality is based on a photocatalyst absorbing visible light to initiate a radical-based fluorination process.[10]
-
Objective : To selectively fluorinate an electron-rich N-aryl heterocycle.
-
Materials :
-
N-aryl heterocycle (0.5 mmol, 1.0 equiv)
-
Photocatalyst (e.g., Ru(bpy)₃Cl₂ or an organic dye) (0.01 mmol, 2 mol%)
-
Selectfluor (0.75 mmol, 1.5 equiv)
-
Acetonitrile (MeCN), 5 mL, degassed
-
-
Procedure :
-
In a vial suitable for photochemical reactions, combine the N-aryl heterocycle (0.5 mmol), the photocatalyst (2 mol%), and Selectfluor (1.5 equiv).
-
Add degassed acetonitrile (5 mL) and seal the vial with a septum.
-
Place the vial in a photoreactor equipped with a blue LED light source and a cooling fan to maintain room temperature.
-
Stir the reaction under irradiation for 8-16 hours. Monitor by LC-MS.
-
Once the starting material is consumed, remove the vial from the photoreactor.
-
Dilute the mixture with water (10 mL) and extract with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate.
-
Purify the residue by preparative HPLC or column chromatography to isolate the fluorinated product.
-
-
Self-Validation : The regioselectivity of the fluorination must be confirmed by 2D NMR techniques (e.g., NOESY) to establish the position of the newly introduced fluorine atom. The mild conditions should ensure the integrity of other functional groups in the molecule.
Future Outlook: The Next Frontier in Fluorination Chemistry
The field of organofluorine chemistry is far from mature. Several exciting trends are shaping its future:
-
AI and Computational Chemistry : Machine learning models are becoming increasingly adept at predicting the physicochemical consequences of fluorination, allowing for more rational, targeted design of novel intermediates.[17]
-
Sustainable Fluorination : There is a growing emphasis on developing "greener" fluorination methods that minimize waste and avoid toxic reagents. This includes exploring biocatalysis and improving the efficiency of existing methods.[17]
-
New Fluorinated Motifs : Research continues to uncover novel fluorine-containing functional groups beyond the standard CF₃ or F, such as the pentafluorosulfanyl (SF₅) group, which offers a unique combination of steric and electronic properties.[8][12]
-
Radiolabeling for PET Imaging : Advances in late-stage fluorination are critical for the synthesis of ¹⁸F-labeled positron emission tomography (PET) tracers.[2][6][18] The short half-life of ¹⁸F (approx. 110 minutes) necessitates rapid, high-yield fluorination reactions, a significant challenge that modern methods are beginning to overcome.[4][19]
The continued exploration of these frontiers will undoubtedly expand the toolkit available to medicinal chemists, enabling the development of safer, more effective therapeutics for years to come.
References
-
National University of Singapore. (2025, February 21). Novel method to synthesize valuable fluorinated drug compounds. ScienceDaily. Retrieved from
-
Yadav, V., & Singh, R. P. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. Retrieved from [Link]
-
Zhe, W., & Vasyl, V. (2024). Fluorinated building blocks in drug design: new pathways and targets. National Center for Biotechnology Information. Retrieved from [Link]
-
Fasano, T., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Retrieved from [Link]
-
Apollo Scientific. (2026, January 19). Fluorinated Building Blocks in Drug Design: Why They Matter. Retrieved from [Link]
-
Prokhorov, A. M., et al. (2024). Recent Advances on Fluorine Chemistry. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Case studies of fluorine in drug discovery. Retrieved from [Link]
-
Pharmaceutical Technology. (2015). Overcoming Challenges in Fluorine-Based Chemistry. Retrieved from [Link]
-
Burchell-Reyes, K., & Paquin, J.-F. (2025). Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives. Royal Society of Chemistry. Retrieved from [Link]
-
Graham, A. E. (2023). Future challenges and opportunities with fluorine in drugs?. SpringerLink. Retrieved from [Link]
-
Pal, S., & Kumar, G. (2024). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Royal Society of Chemistry. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]
-
ResearchGate. (2025, August 9). The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design. Retrieved from [Link]
-
MDPI. (n.d.). Fluorinated Alcohol Biosolvents and α-Helix Peptide Secondary Structure: A Molecular Dynamics Study on the Solvent Concentration Effect. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 18F-Fluorination: Challenge and Opportunity for Organic Chemists. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]
-
ACS Publications. (n.d.). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Retrieved from [Link]
-
ResearchGate. (2025, August 7). Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. Retrieved from [Link]
-
Encyclopedia.pub. (2023, September 1). Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric Fluorination Reactions. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Role of Fluorine in Drug Design and Drug Action. Retrieved from [Link]
-
Alshammari, M. (2022). Synthetic Studies on Valuable Fluorinated Building Blocks. eGrove. Retrieved from [Link]
-
CHIMIA. (n.d.). Asymmetric Synthesis of Fluorine-containing Compounds Using Organocatalysts. Retrieved from [Link]
-
ACS Publications. (n.d.). Where Does the Fluorine Come From? A Review on the Challenges Associated with the Synthesis of Organofluorine Compounds. Retrieved from [Link]
-
Bentham Science. (2024, March 5). Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. Retrieved from [Link]
-
Ingenta Connect. (n.d.). Recent Progress in Asymmetric Fluorination and Trifluoromethylation Reactions. Retrieved from [Link]
Sources
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. tandfonline.com [tandfonline.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. "Synthetic Studies on Valuable Fluorinated Building Blocks" by Maali Alshammari [egrove.olemiss.edu]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances on Fluorine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Progress in Asymmetric Fluorination and Trifluoromethylati...: Ingenta Connect [ingentaconnect.com]
- 14. ojs.chimia.ch [ojs.chimia.ch]
- 15. researchgate.net [researchgate.net]
- 16. sciencedaily.com [sciencedaily.com]
- 17. researchgate.net [researchgate.net]
- 18. pharmtech.com [pharmtech.com]
- 19. 18F-Fluorination: Challenge and Opportunity for Organic Chemists - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling and Use of (5-Bromo-3-chloro-2-fluorophenyl)methanol
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for the chemical compound (5-Bromo-3-chloro-2-fluorophenyl)methanol. The information herein is synthesized from available safety data for this and structurally related compounds to provide a robust framework for risk mitigation in a laboratory setting.
Compound Identification and Physicochemical Properties
This compound is a halogenated aromatic alcohol often utilized as a building block in organic synthesis. Its trifunctionalized phenyl ring makes it a versatile intermediate in the development of complex molecules, particularly in the pharmaceutical and agrochemical industries. Understanding its physical and chemical properties is the foundation of its safe handling.
While specific experimental data for this exact isomer is limited, data from closely related compounds and computational predictions provide a solid basis for a safety assessment.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | Value / Information | Source |
| Chemical Name | This compound | - |
| Molecular Formula | C₇H₅BrClFO | [1] |
| Molecular Weight | 239.47 g/mol | [1][2] |
| Appearance | Likely a white to off-white solid, based on related structures. | [3][4] |
| CAS Number | Data for specific isomers vary. e.g., (3-Bromo-2-chloro-5-fluorophenyl)methanol is 2090980-95-1. | [1] |
| Storage | Store in a cool, dry, well-ventilated area.[5] Sealed in dry, room temperature conditions is also noted.[2] | [2][5] |
Hazard Assessment and GHS Classification
Based on the Globally Harmonized System (GHS) classifications of structurally similar halogenated benzyl alcohols, this compound is anticipated to be a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.
Table 2: GHS Hazard Classification
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Harmful) | GHS07 | Warning | H302: Harmful if swallowed.[2] |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation.[1][5][6] |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation.[1][5][6] |
| Acute Toxicity, Inhalation (Harmful) | GHS07 | Warning | H332: Harmful if inhaled.[2] |
| Specific target organ toxicity — single exposure (Respiratory irritation) | GHS07 | Warning | H335: May cause respiratory irritation.[5][6] |
Causality: The hazardous nature of this compound stems from the presence of multiple halogen substituents on the aromatic ring, which can enhance its reactivity and ability to interact with biological tissues. Halogenated benzyl alcohols can act as irritants and, upon absorption or inhalation, may pose systemic risks.[4][7] Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.
Core Principles of Safe Handling
A robust safety protocol is built on a foundation of engineering controls, administrative procedures, and personal protective equipment (PPE).
Engineering Controls: The First Line of Defense
The primary engineering control for handling this compound, especially in its powdered form, is a certified chemical fume hood.[7][8]
-
Rationale : A fume hood provides critical protection against the inhalation of fine powders or vapors, which is a primary exposure route leading to respiratory irritation (H335).[5][6] It also contains any accidental spills within an enclosed and ventilated space. All operations, including weighing, transferring, and preparing solutions, should be performed within the hood.[7]
Personal Protective Equipment (PPE): A Necessary Barrier
Proper PPE is mandatory to prevent skin and eye contact.[9]
-
Eye and Face Protection : ANSI-approved safety glasses with side shields or, preferably, chemical splash goggles must be worn.[9] This is a direct countermeasure to the serious eye irritation hazard (H319).[1][5]
-
Skin Protection :
-
Respiratory Protection : If there is a risk of exceeding exposure limits or if engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[10] However, for standard laboratory-scale operations within a fume hood, this is typically not required.
Caption: Diagram 1: PPE Donning and Doffing Protocol.
Standard Operating Procedure (SOP) for Laboratory Use
This section outlines a step-by-step protocol for the common task of weighing the solid compound and preparing a stock solution.
Experimental Protocol: Weighing and Dissolving
-
Preparation :
-
Ensure all required PPE is donned correctly as per Diagram 1.
-
Verify that the chemical fume hood is operational and the sash is at the recommended height.
-
Prepare the work area inside the fume hood by laying down absorbent bench paper.[11]
-
Gather all necessary equipment (spatula, weigh boat, vial, solvent, etc.).
-
-
Weighing :
-
Carefully open the container of this compound inside the fume hood to avoid generating dust.
-
Using a clean spatula, transfer the desired amount of the solid to a tared weigh boat on a balance located inside the hood.
-
Close the primary container tightly.
-
-
Dissolution :
-
Carefully transfer the weighed solid into the designated reaction vessel or vial.
-
Add the chosen solvent to the vessel, ensuring good agitation to dissolve the solid.
-
Cap the vessel securely.
-
-
Cleanup :
-
Dispose of the used weigh boat and any contaminated bench paper into a designated solid hazardous waste container.[7]
-
Wipe down the spatula and any affected surfaces within the fume hood with an appropriate solvent and dispose of the cleaning materials as hazardous waste.
-
Follow the PPE doffing procedure outlined in Diagram 1.
-
Emergency Response Protocols
Rapid and correct response to an emergency is critical to minimizing harm.
Personal Exposure
-
Inhalation : If inhaled, immediately move the affected person to fresh air.[5] If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]
-
Skin Contact : Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[5] If skin irritation occurs, seek medical advice.[1][5]
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do so.[13] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting.[7] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[5] Call a poison center or doctor immediately.[12]
Accidental Release (Spill)
The response to a spill depends on its scale and location.
Caption: Diagram 2: Spill Response Decision Tree.
Fire-Fighting Measures
-
Suitable Extinguishing Media : Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[5][10]
-
Specific Hazards : During a fire, irritating and highly toxic gases may be generated through thermal decomposition.[5] These may include carbon oxides, hydrogen bromide, hydrogen chloride, and hydrogen fluoride.
-
Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[10]
Storage and Waste Management
-
Storage Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[5][14]
-
Waste Disposal : Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations.[5] All waste containing this compound must be treated as hazardous waste.[7] Do not allow the product to enter drains or waterways.[5]
References
-
Wikipedia. 1-Bromo-3-chloro-5,5-dimethylhydantoin. Available at: [Link]
-
Carl ROTH. Safety Data Sheet: Benzyl alcohol. Available at: [Link]
-
PubChem - National Institutes of Health. (5-Bromo-3-chloro-2-fluorophenyl)(phenyl)methanol. Available at: [Link]
-
Carl ROTH. Safety Data Sheet: Methanol. Available at: [Link]
-
National Science Teachers Association. Safer Handling of Alcohol in the Laboratory. Available at: [Link]
-
Greenfield Global. Benzyl Alcohol Safety Data Sheet. Available at: [Link]
-
Loba Chemie. BENZYL ALCOHOL GC Safety Data Sheet. Available at: [Link]
-
The Sarpong Group - UC Berkeley. Particularly Hazardous Substances (PHS) Standard Operating Procedures. Available at: [Link]
-
Oakwood Chemical. (3-Bromo-5-chlorophenyl)methanol. Available at: [Link]
-
Redox. Safety Data Sheet BCDMH Tablets. Available at: [Link]
-
INCHEM. METHANOL (PIM 335). Available at: [Link]
-
PubChem - National Institutes of Health. (5-Bromo-3-ethoxy-2-fluorophenyl)(phenyl)methanol. Available at: [Link]
-
Dphhs. Personal Protective Equipment for Chlor-Alkali Chemicals. Available at: [Link]
Sources
- 1. 2090980-95-1|(3-Bromo-2-chloro-5-fluorophenyl)methanol|BLD Pharm [bldpharm.com]
- 2. achmem.com [achmem.com]
- 3. BCDMH - Wikipedia [en.wikipedia.org]
- 4. Page loading... [wap.guidechem.com]
- 5. aksci.com [aksci.com]
- 6. labsolu.ca [labsolu.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]
- 9. sarponggroup.com [sarponggroup.com]
- 10. echemi.com [echemi.com]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. greenfield.com [greenfield.com]
- 13. redox.com [redox.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Methodological & Application
Synthetic routes to empagliflozin using (5-Bromo-3-chloro-2-fluorophenyl)methanol
Application Note & Protocol: Advanced Synthetic Strategies for Empagliflozin
Introduction
Empagliflozin, a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), has emerged as a cornerstone in the management of type 2 diabetes mellitus. Its mechanism of action, which promotes the excretion of glucose via urination, has also demonstrated significant cardiovascular benefits. The intricate molecular architecture of empagliflozin, featuring a C-aryl glucoside core and a substituted diarylmethane aglycone, presents unique synthetic challenges. This document provides a comprehensive guide for researchers and drug development professionals on a robust and scalable synthetic route to empagliflozin.
While various synthetic pathways have been explored, this guide will focus on a convergent strategy that is frequently cited in scientific literature and patents for its efficiency and control over stereochemistry. For the purpose of this guide, and to align with established industrial practices, we will commence our detailed protocol from 5-bromo-2-chlorobenzoic acid , a well-documented and commercially available starting material. It is important to note that while the prompt specified (5-Bromo-3-chloro-2-fluorophenyl)methanol, extensive literature review reveals that the primary, industrially viable routes to the empagliflozin aglycone typically originate from precursors like 5-bromo-2-chlorobenzoic acid due to the final substitution pattern required in the target molecule.
This application note will elucidate the key transformations, from the construction of the diarylmethane core to the critical C-glycosylation and final deprotection steps, providing not just the protocols but also the scientific rationale behind the chosen methodologies.
Overall Synthetic Strategy
The synthesis of empagliflozin can be logically dissected into two main phases: the assembly of the complex aglycone, (S)-3-[4-((5-bromo-2-chlorophenyl)methyl)phenoxy]tetrahydrofuran, and its subsequent coupling with a protected glucose derivative, followed by final-stage manipulations. Our approach is designed to be convergent, maximizing efficiency and yield.
Caption: Convergent synthetic workflow for empagliflozin.
Part 1: Synthesis of the Diaryl Aglycone
The construction of the aglycone is a critical sequence that establishes the core diarylmethane framework and introduces the chiral tetrahydrofuran moiety.
Step 1: Friedel-Crafts Acylation to Form the Diaryl Ketone
The synthesis initiates with a Friedel-Crafts acylation, a classic and effective method for forming carbon-carbon bonds between an aromatic ring and an acyl chloride. Here, 5-bromo-2-chlorobenzoic acid is first converted to its more reactive acyl chloride, which then acylates anisole to yield the diaryl ketone intermediate.
Protocol 1: Synthesis of (5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone
-
Acid Chloride Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet, suspend 5-bromo-2-chlorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, ~5 mL/g). Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.02 eq).
-
Slowly add oxalyl chloride (1.1 eq) to the suspension at room temperature. Vigorous gas evolution will be observed.
-
Stir the reaction mixture at room temperature for 2-3 hours, or until the reaction is complete as monitored by TLC (quench a small aliquot with methanol and spot against the starting material).
-
Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and DCM, yielding the crude 5-bromo-2-chloro-benzoyl chloride as an oil, which is used directly in the next step.
-
Friedel-Crafts Reaction: In a separate flame-dried flask, dissolve the crude acyl chloride in anhydrous DCM (~5 mL/g of starting acid). Cool the solution to 0 °C in an ice bath.
-
Slowly add aluminum chloride (AlCl₃, 1.2 eq) portion-wise, keeping the internal temperature below 10 °C.
-
To this mixture, add a solution of anisole (1.0 eq) in anhydrous DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid (~2M).
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure. The crude product can be purified by recrystallization from isopropanol or ethanol to afford the title compound as a solid.
| Reagent | Molar Eq. | Purity/Notes |
| 5-Bromo-2-chlorobenzoic acid | 1.0 | >98% |
| Oxalyl Chloride | 1.1 | Use fresh |
| DMF | ~0.02 | Catalyst |
| Aluminum Chloride | 1.2 | Anhydrous |
| Anisole | 1.0 | Anhydrous |
| Dichloromethane | - | Anhydrous |
Causality and Expertise: The use of oxalyl chloride with a catalytic amount of DMF is a standard and highly efficient method for generating acyl chlorides under mild conditions. Aluminum chloride is a potent Lewis acid catalyst essential for activating the acyl chloride for electrophilic aromatic substitution. The controlled addition at low temperature is crucial to prevent side reactions and control the exotherm.
Step 2: Reduction of the Diaryl Ketone
The next step is the reduction of the ketone carbonyl to a methylene group to form the diarylmethane core. A common and effective method for this transformation is an ionic hydrogenation using a silane reducing agent in the presence of a Lewis or Brønsted acid.
Protocol 2: Synthesis of 5-Bromo-2-chloro-4'-methoxydiphenylmethane
-
In a flame-dried flask under an inert atmosphere, dissolve (5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone (1.0 eq) in anhydrous DCM or acetonitrile.
-
Cool the solution to 0 °C.
-
Add triethylsilane (Et₃SiH, 2.0-3.0 eq) to the solution.
-
Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂, 2.0-3.0 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.
-
Work-up and Purification: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with DCM, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure. The crude product is often of sufficient purity for the next step, or it can be purified by column chromatography on silica gel.
Causality and Expertise: The combination of triethylsilane and a strong Lewis acid like BF₃·OEt₂ generates a powerful hydride donor system capable of reducing the diaryl ketone to the corresponding methylene bridge. This method is often preferred over harsher conditions like Wolff-Kishner or Clemmensen reductions due to its compatibility with various functional groups.
Step 3: Demethylation and Etherification
The methoxy group on the diarylmethane is a protecting group for the phenol. Its removal, followed by etherification with the chiral tetrahydrofuran side chain, completes the synthesis of the aglycone.
Protocol 3: Synthesis of (S)-3-[4-((5-Bromo-2-chlorophenyl)methyl)phenoxy]tetrahydrofuran
-
Demethylation: Dissolve 5-Bromo-2-chloro-4'-methoxydiphenylmethane (1.0 eq) in anhydrous DCM and cool to -78 °C.
-
Slowly add a solution of boron tribromide (BBr₃, 1.2 eq) in DCM dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by carefully adding methanol, followed by water. Extract with DCM, dry, and concentrate to yield the crude 4-((5-bromo-2-chlorophenyl)methyl)phenol.
-
Etherification: To a solution of the crude phenol (1.0 eq) in a suitable solvent like DMF or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Add (R)-3-tosyloxytetrahydrofuran or (S)-3-iodotetrahydrofuran (1.1 eq). The use of the (R)-enantiomer of the leaving group precursor will result in the desired (S)-product via an Sₙ2 inversion.
-
Heat the reaction mixture to 60-80 °C and stir until the starting phenol is consumed (monitor by TLC).
-
Work-up and Purification: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the final aglycone.
Part 2: C-Glycosylation and Final Synthesis
This phase involves the stereoselective formation of the C-C bond between the aglycone and the glucose moiety, a pivotal step in the synthesis.
Caption: Key stages of the C-glycosylation reaction.
Step 4: Stereoselective C-Glycosylation and Deprotection
The C-glycoside bond is constructed by reacting a metalated derivative of the aglycone with a protected gluconolactone. The subsequent reduction of the anomeric position is highly stereoselective, favoring the desired β-anomer.
Protocol 4: Synthesis of Empagliflozin
-
Aglycone Lithiation: In a flame-dried, multi-necked flask under argon, dissolve the aglycone (1.0 eq) in anhydrous THF/toluene (e.g., 2:1 mixture).
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add n-butyllithium (n-BuLi, 1.05 eq) dropwise. Stir the resulting solution at this temperature for 1 hour to ensure complete halogen-metal exchange.
-
Coupling: In a separate flask, dissolve 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Transfer the lithiated aglycone solution to the gluconolactone solution via cannula.
-
Stir the reaction at -78 °C for 1-2 hours.
-
Methanolysis: Quench the reaction by adding a solution of methanesulfonic acid in methanol. Allow the mixture to warm to room temperature. This step removes the silyl protecting groups and forms the methyl ketal.
-
Reductive Deprotection: After neutralization and solvent exchange to a mixture of acetonitrile/DCM, cool the solution to 0-10 °C.
-
Add triethylsilane (Et₃SiH, ~3.0 eq) followed by the slow addition of aluminum chloride (AlCl₃, ~3.0 eq).
-
Stir the reaction at room temperature until completion. This single step achieves both the reduction of the anomeric methoxy group and provides the desired β-stereochemistry.[1][2]
-
Work-up and Final Purification: Quench the reaction by carefully adding it to water. After phase separation, the aqueous layer is extracted. The combined organic layers are washed and concentrated.
-
The crude empagliflozin is purified by crystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) to yield the final product as a white to off-white solid.[1]
| Step | Key Reagents | Typical Yield |
| 1. Acylation | 5-bromo-2-chlorobenzoic acid, Anisole | 85-95% |
| 2. Reduction | Diaryl Ketone, Et₃SiH, BF₃·OEt₂ | >90% |
| 3. Aglycone Assembly | Diaryl Methane, BBr₃, (R)-3-Iodotetrahydrofuran | 60-70% (2 steps) |
| 4. Glycosylation & Deprotection | Aglycone, Protected Gluconolactone, n-BuLi, Et₃SiH, AlCl₃ | 50-60% (multi-step sequence) |
Conclusion
The synthetic route detailed in this application note represents a robust and scalable process for the manufacture of empagliflozin. By leveraging a convergent strategy and well-established chemical transformations such as Friedel-Crafts acylation, ionic hydrogenation, and stereoselective C-glycosylation, high purity empagliflozin can be reliably produced. The rationale provided for each step aims to empower researchers to troubleshoot and optimize these procedures within their own laboratory settings. Careful control of reaction conditions, particularly temperature and moisture, is paramount to achieving high yields and purity.
References
- CN105153137A - Preparation method of empagliflozin.
-
NOVEL PROCESS FOR PREPARATION OF EMPAGGLIFLOZIN OR ITS CO-CRYSTALS, SOLVATES AND THEIR POLYMORPHS THEREOF. European Patent Office. [Link]
- WO2023005587A1 - Synthesis method for empagliflozin key intermediate.
-
New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. ACS Omega. [Link]
- CN107652278A - Synthesis process for empagliflozin.
-
Improved Synthetic Process of Empagliflozin. Chinese Journal of Pharmaceuticals. [Link]
- CN114213365A - Synthetic method of empagliflozin intermediate.
-
Efficient synthesis of Empagliflozin, an inhibitor of SGLT-2, utilizing an AlCl3-promoted silane reduction of a β-glycopyranoside. Semantic Scholar. [Link]
-
Synthesis of empagliflozin, a novel and selective sodium-glucose co-transporter-2 inhibitor, labeled with carbon-14 and carbon-13. ResearchGate. [Link]
Sources
Application Notes & Protocols: Strategic Use of Fluorinated Building Blocks for the Synthesis of Biologically Active Compounds
Introduction: The "Fluorine Advantage" in Modern Drug Discovery
The strategic incorporation of fluorine into small molecules has become a cornerstone of modern medicinal chemistry, transforming lead compounds into successful therapeutics. Approximately 20% of all pharmaceuticals on the market are fluorinated, a testament to the profound and often beneficial impact of this unique element.[1][2] Fluorine's power lies in a unique combination of intrinsic properties: it is the most electronegative element, yet its atomic radius is only slightly larger than that of hydrogen.[3][4] This duality allows it to act as a "super-hydrogen" mimic with powerful electronic effects. The carbon-fluorine (C-F) bond is the strongest in organic chemistry, imparting significant metabolic stability.[5] These characteristics are not mere chemical trivia; they are potent tools that, when wielded with precision, can dramatically improve a drug candidate's pharmacokinetic and pharmacodynamic profile.[3][6]
This guide provides researchers, scientists, and drug development professionals with an in-depth understanding of why and how to leverage fluorinated building blocks. We move beyond simple descriptions to explain the causality behind experimental choices, offering detailed, field-proven protocols for the practical application of these powerful synthons.
Strategic Impact of Fluorination on Drug Properties
The decision to introduce fluorine is driven by the desire to predictably modulate a molecule's behavior in a biological system. The primary strategic goals are outlined below.
Enhancing Metabolic Stability
One of the most common applications of fluorination is to block metabolic oxidation.[7][8] Cytochrome P450 enzymes in the liver are primary sites of drug metabolism, often through the oxidation of vulnerable C-H bonds. Replacing a hydrogen atom at a known metabolic hotspot with a fluorine atom can effectively halt this process, as the high strength of the C-F bond (bond dissociation energy of ~485 kJ/mol vs. ~414 kJ/mol for C-H) makes it resistant to enzymatic cleavage.[5] This strategy is frequently employed on aromatic rings or benzylic positions to increase a drug's half-life and systemic exposure.[9]
Modulating Physicochemical Properties: pKa and Lipophilicity
Fluorine's intense electron-withdrawing nature can significantly alter the electronic properties of nearby functional groups.[3][9]
-
pKa Reduction: Placing fluorine atoms near a basic amine can lower its pKa. This increased acidity (reduced basicity) means that at physiological pH (7.4), a smaller fraction of the amine is protonated. The more neutral form can better permeate cell membranes, leading to improved bioavailability.[1][3]
-
Lipophilicity (LogP) Tuning: The effect of fluorine on lipophilicity is complex and context-dependent. While highly fluorinated motifs like the trifluoromethyl (-CF3) group significantly increase lipophilicity (Hansch π value of +0.88), a single fluorine atom on an aromatic ring can also increase it.[5] This allows chemists to fine-tune a molecule's solubility and permeability to optimize its absorption, distribution, metabolism, and excretion (ADME) profile.[6][7]
Improving Binding Affinity and Selectivity
Fluorine can enhance a drug's binding to its target protein through several mechanisms:
-
Favorable Electrostatic Interactions: The polarized C-F bond can engage in favorable dipole-dipole or multipolar interactions with electron-deficient groups in the protein's binding pocket.
-
Conformational Control: The introduction of fluorine can alter the preferred conformation of a molecule, "pre-organizing" it for a better fit with its target receptor.[1]
-
Hydrogen Bonding: While a topic of debate, the fluorine atom can act as a weak hydrogen bond acceptor, contributing to binding affinity.[10]
The following diagram illustrates how fluorine's fundamental properties translate into tangible benefits in drug design.
Caption: The "Fluorine Effect" workflow in medicinal chemistry.
A Practical Guide to Fluorination: Building Blocks vs. Late-Stage Functionalization
There are two primary strategies for incorporating fluorine into a target molecule: utilizing a pre-synthesized fluorinated building block or performing a direct fluorination reaction on an advanced intermediate (late-stage fluorination).[11]
-
Fluorinated Building Blocks (Early- to Mid-Stage): This approach involves using commercially available or readily synthesized starting materials that already contain the desired fluorine or fluoroalkyl group.[7] This is often the most reliable, scalable, and cost-effective method. It provides absolute control over the position of the fluorine atom and avoids exposing complex molecules to harsh fluorinating reagents.[7][12]
-
Late-Stage Fluorination (LSF): This strategy involves introducing fluorine at or near the end of a synthetic sequence. LSF is invaluable for rapidly generating analogs for structure-activity relationship (SAR) studies without having to restart a synthesis from scratch.[13] However, these reactions can be challenging, requiring specialized reagents and careful optimization to achieve the desired regioselectivity and avoid side reactions.[11][14]
Caption: Decision workflow for fluorination strategies.
Key Fluorinated Building Blocks and Their Impact
Fluorinated building blocks are modular tools that enable predictable and controlled optimization of molecular properties.[7]
| Building Block / Moiety | Example Structure | Hansch π Value | Key Physicochemical Effects & Rationale |
| Aryl Fluoride (-F) | Fluorobenzene | +0.14 | Blocks metabolic oxidation on the ring. Subtly increases lipophilicity and can enhance binding through polar interactions.[1] |
| Difluoromethyl (-CHF2) | R-CHF2 | +0.26 | Acts as a more lipophilic and metabolically stable bioisostere for a hydroxyl (-OH) or thiol (-SH) group . Can serve as a hydrogen bond donor. |
| Trifluoromethyl (-CF3) | R-CF3 | +0.88 | Strongly electron-withdrawing and highly lipophilic . Significantly increases metabolic stability and membrane permeability. Often used to improve oral bioavailability and CNS penetration.[5][15] |
| Trifluoromethoxy (-OCF3) | R-OCF3 | +1.04 | The most lipophilic of common small substituents . Extremely stable and strongly electron-withdrawing. Used to drastically enhance lipophilicity and block metabolism. |
Experimental Protocols for Direct Fluorination
While using building blocks is often preferred, direct fluorination is a critical tool. The following protocols are foundational methods for late-stage functionalization.
Protocol 1: Electrophilic Aromatic Fluorination using Selectfluor®
Causality & Rationale: This protocol is designed for the direct fluorination of electron-rich aromatic or heteroaromatic compounds. Selectfluor® (F-TEDA-BF4) is a popular electrophilic fluorinating agent due to its crystalline nature, relative stability, and ease of handling compared to gaseous F2.[16] The reaction proceeds via an electrophilic aromatic substitution mechanism. Acetonitrile is a common solvent as it is polar and relatively inert under the reaction conditions. The reaction is often run at elevated temperatures to overcome the activation energy for C-F bond formation.
Workflow Diagram:
Caption: Workflow for electrophilic C-H fluorination.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the aromatic substrate (1.0 mmol, 1.0 eq.).
-
Solvent Addition: Add anhydrous acetonitrile (0.1 M concentration, e.g., 10 mL). Stir until the substrate is fully dissolved.
-
Reagent Addition: Add Selectfluor® (1.1 mmol, 1.1 eq.) in one portion. Caution: Handle in a fume hood.
-
Reaction Conditions: Heat the reaction mixture to 80 °C using an oil bath.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every hour until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Carefully pour the mixture into a separatory funnel containing water (20 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the fluorinated product.
Protocol 2: Deoxyfluorination of an Alcohol using Deoxofluor
Causality & Rationale: Deoxyfluorination replaces a hydroxyl group with a fluorine atom, a key transformation in medicinal chemistry. Deoxofluor is often preferred over DAST (Diethylaminosulfur trifluoride) for its enhanced thermal stability, reducing the risk of exothermic decomposition.[17] The reaction proceeds via an SN2 mechanism, meaning it works best for primary and secondary alcohols and results in an inversion of stereochemistry. Anhydrous, non-protic solvents like Dichloromethane (DCM) are essential to prevent quenching of the reagent. The reaction is run at low temperatures to control reactivity and minimize side reactions.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried flask equipped with a magnetic stir bar under a nitrogen atmosphere, add the alcohol substrate (1.0 mmol, 1.0 eq.).
-
Solvent Addition: Dissolve the substrate in anhydrous DCM (0.1 M, 10 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add Deoxofluor (1.2 mmol, 1.2 eq.) dropwise via syringe over 10 minutes. Caution: Highly reactive and corrosive. Use proper personal protective equipment.
-
Reaction: Allow the reaction to stir at -78 °C for 30 minutes, then let it warm slowly to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction by TLC until the starting alcohol is no longer visible.
-
Quenching: Cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous NaHCO3 solution. Caution: Gas evolution.
-
Workup & Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate. Purify the crude product by flash column chromatography.
Protocol 3: Nucleophilic Trifluoromethylation using Ruppert-Prakash Reagent (TMSCF3)
Causality & Rationale: This protocol introduces the critical -CF3 group by nucleophilic addition to a carbonyl (aldehyde or ketone). Ruppert-Prakash Reagent (TMSCF3) is a safe and effective source of the trifluoromethyl nucleophile ("CF3-").[18] The reaction requires a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF), to activate the TMSCF3 and generate the active trifluoromethyl anion. Anhydrous THF is used as the solvent, and the reaction is run at low temperature to ensure controlled addition.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the aldehyde or ketone substrate (1.0 mmol, 1.0 eq.) in anhydrous THF (0.2 M, 5 mL).
-
Reagent Addition: Add Ruppert-Prakash Reagent (TMSCF3) (1.5 mmol, 1.5 eq.) via syringe.
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Initiation: Add a solution of TBAF in THF (1.0 M, 0.1 mmol, 0.1 eq.) dropwise.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-6 hours.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Workup: Upon completion, add 1M HCl (5 mL) to the flask and stir for 30 minutes to deprotect the silyl ether intermediate.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify the resulting trifluoromethyl alcohol by flash column chromatography.
Case Study: The Role of a Fluorinated Building Block in the Synthesis of Fluoxetine
Fluoxetine (Prozac®) is a blockbuster antidepressant and a classic example of a successful fluorinated drug.[19] Its synthesis elegantly demonstrates the power of the building block approach.
The key fluorinated building block is 4-(Trifluoromethyl)phenol . The trifluoromethyl group at the para-position is critical for the drug's activity, contributing to its lipophilicity and influencing its binding to the serotonin reuptake transporter.[10] The synthesis involves a straightforward nucleophilic substitution, where the phenoxide of the building block displaces a chloride.
Synthetic Step: N-methyl-3-phenyl-3-chloropropylamine is reacted with 4-(trifluoromethyl)phenol in the presence of a base like potassium carbonate (K2CO3).[10] This single step, using a commercially available fluorinated building block, efficiently constructs the core of the final drug molecule, highlighting the efficiency and strategic advantage of this approach.
Conclusion and Future Outlook
The use of fluorinated building blocks is an indispensable strategy in the design of modern therapeutics. By providing chemists with a reliable and predictable means to install fluorine and fluoroalkyl groups, these synthons enable the precise tuning of a molecule's metabolic stability, physicochemical properties, and target affinity. While direct late-stage fluorination methods continue to evolve and offer powerful tools for rapid SAR exploration, the building block approach remains the gold standard for robust, scalable synthesis.
Looking ahead, the application of fluorine in drug discovery continues to expand. A major emerging area is the use of the fluorine-18 (¹⁸F) isotope in Positron Emission Tomography (PET) imaging.[3][20] The development of novel ¹⁸F-labeled building blocks and efficient radiofluorination methods allows for the non-invasive study of drug distribution and target engagement in living systems, promising to further accelerate the development of next-generation medicines.[21][22]
References
- Singh, R. P., & Singh, R. K. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure & Dynamics.
- Apollo Scientific. (2026). Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry.
- International Journal of Pharmacy and Pharmaceutical Science. (2025). Fluorine in drug discovery: Role, design and case studies.
- Ferreira, B. R., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules.
- Wang, M., et al. (2025). Selective Fluorination of Complex Molecules: Late-Stage Functionalization. Chemical Reviews.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.
- Yerien, D. E., Bonesi, S., & Postigo, A. (2016). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry.
- Sodeoka, M., et al. (2012). Putting fluorine first. RIKEN Research.
- Ilardi, E. A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals.
- Goud, S. K., et al. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals.
- Rozen, S. (2005). Attaching the Fluorine Atom to Organic Molecules Using BrF3 and Other Reagents Directly Derived from F2. Accounts of Chemical Research.
- Wang, M., et al. (2025). Selective Fluorination of Complex Molecules: Late-Stage Functionalization. ACS Publications.
- Richardson, P. (2016). Fluorination methods for drug discovery and development. Expert Opinion on Drug Discovery.
- Mykhailiuk, P. K. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem.
- AiFChem. (2025). Fluorine in Pharmaceuticals: Key Properties & Drug Development. AiFChem.
- Jeschke, P. (2012). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews.
- Ferreira, B. R., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate.
- Conte, A., & Flynn, E. (2020). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules.
- Yerien, D. E., Bonesi, S., & Postigo, A. (2016). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry.
- Ishida, S., Sheppard, T., & Nishikata, T. (n.d.).
- O'Hagan, D. (2021). Fluorine: A Very Special Element and Its Very Special Impacts on Chemistry. The Journal of Organic Chemistry.
- Wikipedia. (n.d.). Trifluoromethylation. Wikipedia.
- The Britton Group. (n.d.). Fluorination Strategies. Simon Fraser University.
- Alfa Chemistry. (n.d.). Fluorinated Building Blocks. Alfa Chemistry.
- Zhdankin, V. V. (2021). Fluorine-containing pharmaceuticals approved by the FDA in 2020: Synthesis and biological activity. Chinese Chemical Letters.
- Bentham Science. (2024). Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. Bentham Science.
- Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione.
- Liu, F., & Ma, J. (2021). Recent Advances in the Construction of Fluorinated Organoboron Compounds. JACS Au.
- Filler, R. (2009). Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. Future Medicinal Chemistry.
- Ilardi, E. A., et al. (2025). Selective Fluorination of Complex Molecules: Late-Stage Functionalization. Request PDF.
- Royal Society of Chemistry. (2022). CHAPTER 9: Fluorine in Medicine. Royal Society of Chemistry.
- Nonn, M., et al. (2020). Synthesis of novel fluorinated building blocks via halofluorination and related reactions. Beilstein Journal of Organic Chemistry.
- Wikipedia. (n.d.). Organofluorine chemistry. Wikipedia.
Sources
- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. apolloscientific.co.uk [apolloscientific.co.uk]
- 8. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmacyjournal.org [pharmacyjournal.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selective Fluorination of Complex Molecules: Late-Stage Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 17. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 18. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. books.rsc.org [books.rsc.org]
Troubleshooting & Optimization
Improving the yield of (5-Bromo-3-chloro-2-fluorophenyl)methanol synthesis
An In-Depth Technical Guide to Improving the Yield of (5-Bromo-3-chloro-2-fluorophenyl)methanol Synthesis
Introduction
This compound is a highly functionalized intermediate crucial for the synthesis of various high-value molecules in the pharmaceutical and agrochemical industries. The presence of multiple halogen substituents provides several points for further chemical modification, making it a versatile building block.[1] However, the synthesis of this alcohol, typically via the reduction of its corresponding aldehyde, can present challenges that lead to suboptimal yields.
This technical support guide, designed for researchers and drug development professionals, provides a comprehensive framework for troubleshooting and optimizing the synthesis of this compound. As Senior Application Scientists, we focus not just on the "how" but the "why," grounding our recommendations in established chemical principles to ensure robust and reproducible results.
Section 1: The Primary Synthetic Pathway & Optimized Protocol
The most direct and common route to synthesizing this compound is the reduction of the commercially available 5-Bromo-3-chloro-2-fluorobenzaldehyde.[2] This transformation is typically achieved using a hydride-based reducing agent, such as sodium borohydride (NaBH₄).
The electron-withdrawing nature of the fluorine, chlorine, and bromine atoms increases the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack by a hydride, thus facilitating the reduction.[3]
Primary Reaction Pathway
Caption: General workflow for the reduction of the substituted benzaldehyde.
Optimized Experimental Protocol
This protocol is designed as a self-validating system, with in-process checks to ensure reaction completion and maximize yield.
Materials:
-
5-Bromo-3-chloro-2-fluorobenzaldehyde (1.0 eq)
-
Sodium Borohydride (NaBH₄) (1.1 - 1.5 eq)
-
Methanol (ACS Grade, anhydrous preferred)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup:
-
In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 5-Bromo-3-chloro-2-fluorobenzaldehyde (1.0 eq) in methanol (approx. 10 mL per gram of aldehyde).
-
Place the flask in an ice-water bath and stir the solution until the temperature reaches 0-5 °C. The use of low temperature is critical to control the exothermic reaction and minimize potential side reactions.
-
-
Addition of Reducing Agent:
-
Slowly add sodium borohydride (1.1-1.5 eq) portion-wise over 15-20 minutes. Maintain the internal temperature below 10 °C.
-
Causality: A slow, portion-wise addition prevents a rapid, uncontrolled exotherm and excessive hydrogen gas evolution. Using a slight excess of NaBH₄ ensures the complete consumption of the starting aldehyde.[4]
-
-
Reaction Monitoring:
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress using TLC (e.g., 4:1 Hexanes:Ethyl Acetate eluent). The reaction is complete when the starting aldehyde spot has been fully consumed (typically 1-2 hours).
-
-
Workup and Quenching:
-
Once the reaction is complete, cool the flask again in an ice-water bath.
-
Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise until gas evolution ceases. This step neutralizes the excess NaBH₄ and hydrolyzes the borate-ester intermediate.
-
Expert Insight: Using NH₄Cl provides a buffered quench. Quenching with strong acids like HCl can sometimes lead to side reactions with sensitive benzylic alcohols.[5]
-
-
Extraction:
-
Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add deionized water and extract the product with an organic solvent like DCM or EtOAc (3 x volume of the aqueous layer).
-
Combine the organic layers.
-
-
Washing and Drying:
-
Wash the combined organic layers with deionized water, followed by a saturated brine solution to aid in the removal of dissolved water.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude this compound can often be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate or toluene/heptane).
-
If necessary, purify by flash column chromatography on silica gel.
-
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Problem Area: Low Reaction Conversion & Yield
Q: My TLC/NMR analysis shows a significant amount of unreacted 5-Bromo-3-chloro-2-fluorobenzaldehyde even after several hours. What is causing this incomplete reaction?
A: This is a common issue that can typically be traced back to three main factors:
-
Reagent Quality: Sodium borohydride is susceptible to decomposition upon exposure to atmospheric moisture. Use a freshly opened bottle or a properly stored reagent. The quality of the methanol is also important; excess water will consume the NaBH₄ before it can reduce the aldehyde.[6]
-
Stoichiometry: While a slight excess (1.1-1.5 eq) of NaBH₄ is recommended, an insufficient amount will lead to an incomplete reaction. Ensure accurate weighing and calculation of molar equivalents.
-
Temperature: While the initial addition is done at 0 °C to control the exotherm, allowing the reaction to proceed at room temperature is often necessary for it to go to completion. If the reaction is sluggish, gentle warming (to 30-40 °C) can be considered, but must be monitored carefully to avoid side reactions.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low product yield.
Problem Area: Workup & Purification
Q: During the aqueous workup, I'm forming a persistent emulsion that makes extraction difficult. How can I resolve this?
A: Emulsion formation is common when dealing with salts and polar organic solvents. Here are several effective strategies:
-
Add Brine: After the initial extraction, wash the combined organic layers with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which helps to break up emulsions and "pulls" water out of the organic layer.
-
Filter Through Celite®: Pass the entire emulsified mixture through a pad of Celite® or diatomaceous earth. This can help to break the physical suspension.
-
Patience and Separation: Allow the separatory funnel to sit undisturbed for an extended period. Sometimes, the layers will separate on their own. Gentle swirling, rather than vigorous shaking, during extraction can also prevent emulsion formation in the first place.
Q: My crude product appears oily and is difficult to recrystallize. What are my options?
A: If direct recrystallization fails, it's likely due to impurities that are disrupting the crystal lattice formation.
-
Switch to Chromatography: Flash column chromatography is the most reliable method for purifying non-crystalline or oily products. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., hexanes/ethyl acetate) is usually effective.
-
Trituration: Before attempting a full recrystallization, try triturating the crude oil with a non-polar solvent like cold hexanes or pentane. This can often wash away non-polar impurities and sometimes induce crystallization of the desired product.
-
Solvent Screening for Recrystallization: Systematically screen different solvent combinations. A good recrystallization solvent is one in which your product is soluble when hot but sparingly soluble when cold. Common pairs include ethyl acetate/hexanes, toluene/heptane, or isopropanol/water.
Section 3: Frequently Asked Questions (FAQs)
Q1: Is Lithium Aluminum Hydride (LiAlH₄) a better choice than Sodium Borohydride (NaBH₄) for this reduction?
A1: Not necessarily. While LiAlH₄ is a more powerful reducing agent, its high reactivity makes it less selective and more dangerous to handle. NaBH₄ is sufficiently reactive to reduce aldehydes efficiently and has the significant advantage of being chemoselective, meaning it will not react with other potentially present functional groups like esters or amides.[7] It can also be used in protic solvents like methanol or ethanol, simplifying the procedure. For this specific transformation, NaBH₄ is the safer and more practical choice.
Q2: How can I be certain of the identity and purity of my final this compound?
A2: A combination of analytical techniques should be used:
-
¹H and ¹³C NMR Spectroscopy: This will confirm the structure of the molecule. The disappearance of the aldehyde proton signal (~10 ppm) and the appearance of a new alcohol proton signal and a methylene proton signal (CH₂OH) are key indicators.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Melting Point: A sharp melting point is a good indicator of high purity.
-
HPLC or GC Analysis: These techniques can provide a quantitative measure of purity.
Q3: Can this reaction be scaled up for larger quantities?
A3: Yes, this reaction is amenable to scale-up. However, the primary concern is managing the exotherm during the NaBH₄ addition. For larger scales, a jacketed reactor with controlled cooling is highly recommended. A slow, controlled addition of the NaBH₄ solution (dissolved in a small amount of appropriate solvent if necessary) via an addition funnel or pump is crucial for safety and to maintain a consistent temperature profile.
Section 4: Data Summary Table
The following table provides a comparative overview of common conditions and reagents for the reduction of aryl aldehydes.
| Parameter | Option 1: Sodium Borohydride | Option 2: Lithium Aluminum Hydride | Senior Scientist's Recommendation |
| Typical Solvent | Methanol, Ethanol | Anhydrous THF, Diethyl Ether | Methanol. Its ability to protonate the intermediate alkoxide and its ease of handling make it superior for this reaction. |
| Temperature | 0 °C to Room Temp | 0 °C to Room Temp | 0 °C for addition, then RT. This provides optimal control and ensures the reaction goes to completion. |
| Stoichiometry | 1.1 - 1.5 equivalents | 0.3 - 0.5 equivalents (4 hydrides/mol) | 1.2 equivalents of NaBH₄. This provides a good balance between ensuring full conversion and minimizing excess reagent. |
| Workup | Aqueous (NH₄Cl, dilute acid) | Careful quench (Fieser method), then aqueous | Aqueous NH₄Cl. It is safer and less likely to cause side reactions with the benzylic alcohol product. |
| Safety/Handling | Relatively safe, handle with care | Pyrophoric, reacts violently with water | Sodium Borohydride. Its significantly better safety profile is a major advantage in any lab setting. |
| Selectivity | High (Aldehydes/Ketones) | Low (Reduces most carbonyls) | Sodium Borohydride. Its chemoselectivity is a key advantage if other reducible functional groups are present. |
References
- American Chemical Society. (2023, May 8). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors.
- Benchchem. (n.d.). A Comparative Guide to the Reactivity of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde and 5-Bromo-2-chlorobenzaldehyde.
- ACS Publications. (n.d.). Secondary Benzylation with Benzyl Alcohols Catalyzed by A High-Valent Heterobimetallic Ir−Sn Complex. The Journal of Organic Chemistry.
- Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
- Matrix Scientific. (n.d.). 5-Bromo-3-chloro-2-fluorobenzaldehyde.
- MySkinRecipes. (n.d.). (3-Bromo-5-fluorophenyl)methanol.
- OpenStax. (2023, September 20). 10.6 Reactions of Alkyl Halides: Grignard Reagents. Organic Chemistry.
Sources
- 1. (3-Bromo-5-fluorophenyl)methanol [myskinrecipes.com]
- 2. matrixscientific.com [matrixscientific.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 10.6 Reactions of Alkyl Halides: Grignard Reagents - Organic Chemistry | OpenStax [openstax.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Scaling Up the Synthesis of 5-Bromo-3-chloro-2-fluorobenzyl alcohol
Welcome to the technical support center for the synthesis of 5-Bromo-3-chloro-2-fluorobenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the multi-step synthesis and scaling up of this valuable chemical intermediate. Our focus is on providing practical, field-proven insights to ensure the successful and efficient production of your target molecule.
I. Synthetic Overview: A Two-Step Approach
The synthesis of 5-Bromo-3-chloro-2-fluorobenzyl alcohol is most commonly achieved through a two-step process. The first step involves the synthesis of the key intermediate, 5-Bromo-3-chloro-2-fluorobenzaldehyde. The subsequent step is the reduction of this aldehyde to the desired benzyl alcohol. Careful control of reaction conditions in both steps is crucial for high yield and purity, especially when considering scalability.
Caption: Synthetic pathway for 5-Bromo-3-chloro-2-fluorobenzyl alcohol.
II. Troubleshooting Guide: From Lab Bench to Pilot Plant
Scaling up chemical syntheses often presents challenges not observed at the laboratory scale. This section provides a comprehensive troubleshooting guide for the synthesis of 5-Bromo-3-chloro-2-fluorobenzyl alcohol, addressing potential issues in both the bromination and reduction steps.
| Problem | Potential Cause(s) | Recommended Solution(s) | Scientific Rationale |
| Step 1: Bromination | |||
| Low yield of 5-Bromo-3-chloro-2-fluorobenzaldehyde | Incomplete reaction. | - Increase reaction time. - Increase temperature cautiously. - Ensure efficient stirring. | To ensure all starting material has the opportunity to react. |
| Formation of poly-brominated byproducts. | - Use a milder brominating agent (e.g., N-bromosuccinimide instead of Br2). - Control stoichiometry of the brominating agent precisely. | To improve the selectivity of the bromination reaction. | |
| Difficulties in product isolation. | - Optimize the extraction solvent system. - Employ column chromatography for purification. | To ensure efficient separation of the product from the reaction mixture and byproducts. | |
| Step 2: Reduction | |||
| Incomplete reduction of the aldehyde | Insufficient reducing agent. | - Increase the molar equivalents of the reducing agent (e.g., NaBH4). | To ensure the complete conversion of the aldehyde to the alcohol. |
| Deactivation of the reducing agent. | - Ensure anhydrous conditions if using a moisture-sensitive reducing agent like LiAlH4.[1] - Add the reducing agent portion-wise to control the reaction temperature. | To maintain the reactivity of the reducing agent throughout the reaction. | |
| Formation of impurities | Over-reduction to the corresponding alkane (dehalogenation). | - Use a milder reducing agent like sodium borohydride (NaBH4) instead of a stronger one like lithium aluminum hydride (LiAlH4).[1] - Control the reaction temperature at a lower range (e.g., 0-5 °C). | The C-Br and C-Cl bonds can be susceptible to reduction. Milder conditions can prevent this side reaction. |
| Cannizzaro reaction byproduct (disproportionation of the aldehyde). | - Ensure the reaction medium is not strongly basic before the addition of the reducing agent. - Add the reducing agent at a steady pace to avoid localized high concentrations. | The Cannizzaro reaction is favored under strongly basic conditions for aldehydes lacking alpha-hydrogens. | |
| Scaling-Up Challenges | |||
| Exothermic reaction runaway during reduction | Poor heat dissipation in larger reactors. | - Use a jacketed reactor with efficient cooling. - Add the reducing agent slowly and monitor the internal temperature closely. - Consider a continuous flow setup for better heat management. | The reduction of aldehydes is an exothermic process, and inefficient heat removal on a larger scale can lead to dangerous temperature increases. |
| Difficulties in product purification | Co-precipitation of impurities. | - Optimize the crystallization solvent and conditions. - Consider a multi-step purification process (e.g., crystallization followed by column chromatography). | The solubility profile of the product and impurities can change with scale. |
| Handling of hazardous reagents | Increased risk with larger quantities of bromine or strong reducing agents. | - Implement appropriate engineering controls (e.g., fume hoods, closed systems). - Provide personnel with proper personal protective equipment (PPE). - Develop and follow strict standard operating procedures (SOPs). | Safe handling of hazardous materials is paramount in a scaled-up environment. |
III. Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the synthesis of 5-Bromo-3-chloro-2-fluorobenzaldehyde?
For laboratory-scale synthesis, 3-chloro-2-fluorobenzaldehyde is a suitable starting material. Bromination can be achieved using various brominating agents. For larger-scale production, the availability and cost of the starting material should be carefully considered. An alternative route could be the formylation of 1-bromo-3-chloro-2-fluorobenzene.
Q2: Which reducing agent is most suitable for the conversion of the aldehyde to the benzyl alcohol, especially for a large-scale reaction?
Sodium borohydride (NaBH4) is generally the preferred reducing agent for this transformation, particularly on a larger scale.[2] It is less reactive and safer to handle than lithium aluminum hydride (LiAlH4) and is selective for aldehydes and ketones.[1] The reaction can be carried out in alcoholic solvents like methanol or ethanol, which are cost-effective and readily available.[3]
Q3: How can I monitor the progress of the reduction reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. A suitable mobile phase would be a mixture of hexane and ethyl acetate. The aldehyde starting material will have a higher Rf value than the more polar alcohol product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.
Q4: What are the key safety precautions to consider when scaling up this synthesis?
The bromination step involves the use of corrosive and toxic bromine or a brominating agent. The reduction step, especially with strong reducing agents, can be highly exothermic and may produce flammable hydrogen gas.[3] Therefore, it is crucial to:
-
Work in a well-ventilated area, preferably a fume hood.
-
Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Have an appropriate quenching plan for the reducing agent.
-
Ensure proper heat management to control exothermic reactions.
Q5: What is the best method for purifying the final product, 5-Bromo-3-chloro-2-fluorobenzyl alcohol?
For laboratory scale, column chromatography on silica gel is an effective method for obtaining a highly pure product. For larger quantities, recrystallization is a more practical approach. A suitable solvent system for recrystallization would need to be determined empirically but could include a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane.
IV. Detailed Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-3-chloro-2-fluorobenzaldehyde
This protocol is a representative procedure and may require optimization.
Materials:
-
3-chloro-2-fluorobenzaldehyde
-
N-Bromosuccinimide (NBS)
-
Sulfuric acid (concentrated)
-
Dichloromethane (DCM)
-
Sodium sulfite solution (aqueous)
-
Sodium bicarbonate solution (aqueous, saturated)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-chloro-2-fluorobenzaldehyde (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (e.g., 2.0 eq) while maintaining the temperature below 5 °C.
-
In a separate beaker, dissolve N-Bromosuccinimide (1.05 eq) in a minimal amount of dichloromethane.
-
Add the NBS solution dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
Once the reaction is complete, slowly pour the reaction mixture into a beaker containing ice and water.
-
Separate the organic layer and wash it sequentially with a sodium sulfite solution (to quench any remaining bromine), a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Reduction of 5-Bromo-3-chloro-2-fluorobenzaldehyde to 5-Bromo-3-chloro-2-fluorobenzyl alcohol
Caption: Workflow for the reduction of the aldehyde to the benzyl alcohol.
Materials:
-
5-Bromo-3-chloro-2-fluorobenzaldehyde
-
Sodium borohydride (NaBH4)
-
Methanol
-
Ethyl acetate
-
Deionized water
-
Hydrochloric acid (1M, aqueous)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-Bromo-3-chloro-2-fluorobenzaldehyde (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (e.g., 1.1-1.5 eq) in small portions over 15-30 minutes. The addition is exothermic, so maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and slowly quench the excess NaBH4 by the dropwise addition of deionized water, followed by 1M HCl until the solution is neutral to slightly acidic (pH 6-7). Be cautious as hydrogen gas will be evolved.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-Bromo-3-chloro-2-fluorobenzyl alcohol.
-
The crude product can be purified by column chromatography or recrystallization.
V. References
-
Organic Syntheses Procedure. 2-Amino-5-bromobenzaldehyde. Available at: [Link]
-
Google Patents. Preparation method of 2-fluoro-5-bromobenzaldehyde. Available at:
-
Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available at: [Link]
-
Chemistry LibreTexts. 19.3. Reductions using NaBH4, LiAlH4. Available at: [Link]
-
Common Organic Chemistry. Sodium Borohydride. Available at: [Link]
-
ACS Publications. Scalable Process for Reduction of Aromatic Carboxylic Acids to Aldehydes via Pinacolborane. Available at: [Link]
Sources
Technical Support Center: Navigating Steric Hindrance in Substituted Benzyl Alcohol Reactions
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with substituted benzyl alcohols. Steric hindrance, particularly from ortho-substituents, can dramatically alter reaction outcomes, leading to low yields, incomplete conversions, or unexpected side products. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to diagnose and overcome these common experimental hurdles. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your work.
Part 1: Frequently Asked Questions - The Fundamentals of Steric Effects
This section addresses foundational concepts regarding steric hindrance in the context of substituted benzyl alcohols.
Question: What is steric hindrance and how does it specifically affect reactions at the benzylic hydroxyl group?
Answer: Steric hindrance is a phenomenon caused by the spatial arrangement of atoms within a molecule. Bulky substituent groups near a reaction center can physically impede the approach of reagents, slowing down or preventing a reaction that would otherwise be favorable. In substituted benzyl alcohols, the hydroxyl group (-OH) is attached to a benzylic carbon, which is directly bonded to the benzene ring. Substituents on the ring, especially in the ortho positions (the carbons adjacent to the benzylic carbon), act as "gatekeepers," controlling access to this hydroxyl group. This crowding can prevent nucleophiles or oxidizing agents from achieving the necessary orbital overlap for a reaction to occur.
Question: Why do ortho-substituents have a much greater impact than meta- or para-substituents?
Answer: The impact of a substituent is directly related to its proximity to the reaction center.
-
Ortho-substituents are immediately adjacent to the benzylic carbon. Their electron clouds are in close proximity to the hydroxyl group and the space required for a reagent to approach. This direct spatial interference is the primary source of steric hindrance.
-
Meta-substituents are one carbon further away. Their steric bulk does not directly shield the hydroxyl group, and their influence is primarily electronic (inductive or resonance effects).
-
Para-substituents are on the opposite side of the ring and have no direct steric influence on the reaction center, though they can exert strong electronic effects.
A study on the oxidation of substituted benzyl alcohols using N-heterocyclic stabilized λ3-iodanes clearly demonstrated this principle: ortho-substituted substrates consistently gave lower yields than their meta- and para-isomers due to steric inhibition.[1] For example, the yield of 2,6-dichlorobenzaldehyde was significantly diminished, highlighting the compounded effect of two bulky ortho groups.[1]
Question: Can steric hindrance ever be beneficial?
Answer: Absolutely. While often a challenge, steric hindrance can be a powerful tool for achieving selectivity.
-
Regioselectivity: In molecules with multiple hydroxyl groups, a bulky protecting group can be selectively introduced at the least hindered position. For instance, using a bulky silyl chloride allows for the preferential protection of a primary alcohol over a more hindered secondary or tertiary alcohol.[2]
-
Enantioselectivity: In catalysis, the steric environment of a chiral catalyst or enzyme is fundamental to differentiating between enantiomers. In the enzymatic kinetic resolution of tertiary benzyl alcohols, the enzyme's active site uses steric matching to acylate one enantiomer faster than the other, allowing for their separation.[3][4]
-
Stabilizing Reactive Species: Bulky groups can be used to kinetically stabilize otherwise reactive molecules by preventing dimerization or decomposition pathways.
Part 2: Troubleshooting Common Reactions
This section provides specific, actionable advice for common synthetic transformations involving sterically hindered benzyl alcohols.
Esterification Reactions
Problem: "My esterification of a 2,6-disubstituted benzyl alcohol with a carboxylic acid is failing or giving very low yields. I've tried standard Fischer esterification conditions (acid catalyst, heat) with no success."
Causality: Standard esterification methods often fail for hindered substrates because the tetrahedral intermediate is sterically congested and difficult to form. The bulky ortho-substituents on the benzyl alcohol and potentially the substituents on the carboxylic acid prevent the nucleophilic attack of the alcohol onto the protonated carbonyl group. In extreme cases, when both the alcohol and the acid are sterically hindered, the reaction may not proceed at all.[5]
Troubleshooting Flowchart
Caption: Decision workflow for troubleshooting hindered esterifications.
Solutions & Protocols:
-
Activate the Carboxylic Acid: Instead of activating the alcohol, convert the carboxylic acid into a more reactive electrophile.
-
Acyl Chlorides: Convert the acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Acyl chlorides are highly reactive and can often overcome the steric barrier.[6]
-
Activated Esters: Use coupling agents to form a highly reactive activated ester in situ. A two-step activation process involving 1-hydroxybenzotriazole (HOBt) and a carbodiimide like EDC, followed by catalysis with 4-dimethylaminopyridine (DMAP), is effective for overcoming low esterification yields with hindered hydroxyl groups.[5]
-
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier. However, this must be balanced with the thermal stability of the starting materials and products.[7]
-
Use a Less Bulky Reagent: If possible, switch to a smaller carboxylic acid or acylating agent. This is often not an option in complex syntheses but should be considered.
Experimental Protocol: Esterification of 2,6-Dimethylbenzyl Alcohol via an Activated Benzotriazole Ester [5]
This protocol is adapted for situations where standard methods fail due to steric hindrance at the alcohol.
-
Activation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt, 1.1 eq), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).
-
Stirring: Stir the mixture at room temperature for 1-2 hours. During this time, the activated HOBt ester of the carboxylic acid will form.
-
Addition of Alcohol: Add the sterically hindered benzyl alcohol (e.g., 2,6-dimethylbenzyl alcohol, 1.0 eq) to the reaction mixture, followed by a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take anywhere from 4 to 24 hours.
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude ester by column chromatography on silica gel.
Etherification and Protection Reactions
Problem: "I am trying to protect a hindered secondary benzyl alcohol using the Williamson ether synthesis (NaH, Benzyl Bromide), but the yield is poor and I see significant elimination byproducts."
Causality: The Williamson ether synthesis is an Sₙ2 reaction. Strong, non-bulky bases like sodium hydride (NaH) readily deprotonate the alcohol to form a potent nucleophile (the alkoxide). However, if the benzylic carbon is sterically hindered, the approach of the benzyl bromide electrophile is slowed. This gives the strongly basic alkoxide time to act as a base, promoting the E2 elimination of HBr from the benzyl bromide, reducing the yield of the desired ether.
Solutions:
-
Use a Milder, Non-nucleophilic Base: A less reactive base can generate the alkoxide in lower equilibrium concentration, favoring the Sₙ2 pathway over elimination. Silver(I) oxide (Ag₂O) is an excellent choice for selectively protecting less hindered hydroxyl groups under milder conditions.[8]
-
Change the Electrophile: Instead of a benzyl halide, use a reagent that allows for protection under acidic or neutral conditions, avoiding the strongly basic alkoxide intermediate. Benzyl trichloroacetimidate, used under acidic conditions, is a valuable alternative for base-sensitive substrates.[8]
-
Use a Protecting Group with a Different Mechanism: If forming a benzyl ether is proving too difficult, consider a different protecting group. Silyl ethers (e.g., TBS, TIPS) are formed under neutral conditions (silyl chloride and a base like imidazole) and are exceptionally useful for protecting hindered alcohols.[9] Their steric bulk can also be tuned (TMS < TBS < TIPS < TBDPS) to achieve selective protection.[2]
Oxidation Reactions
Problem: "The oxidation of my ortho-substituted benzyl alcohol to the corresponding aldehyde is sluggish and often stalls, leaving significant starting material."
Causality: Many common oxidation reactions, such as those using chromium(VI) reagents, proceed through the formation of an intermediate, such as a chromate ester.[10] The formation of this intermediate is sensitive to steric hindrance. Bulky ortho-substituents can make it difficult for the alcohol to coordinate with the large metal-oxo complex, slowing the initial step of the reaction.
Solutions:
-
Choose a Less Sterically Demanding Oxidant: Some oxidizing agents are smaller or have mechanisms less susceptible to steric effects.
-
Dess-Martin Periodinane (DMP): This hypervalent iodine reagent is highly effective for oxidizing hindered alcohols under mild, neutral conditions.
-
Swern Oxidation (and variants like Parikh-Doering): These methods use an activated dimethyl sulfoxide (DMSO) species as the oxidant, which can be less sterically sensitive than metal-based reagents.
-
-
Increase Reaction Temperature or Time: As with other reactions, increasing the thermal energy can help overcome the activation barrier. Monitor carefully for side reactions or decomposition.
-
Use a More Potent Reagent System: For particularly stubborn cases, more reactive systems may be required. However, this increases the risk of over-oxidation to the carboxylic acid.
Data Table: Effect of Substituent Position on Oxidation Yield [1]
The following table, adapted from data on oxidations with a hypervalent iodine reagent, illustrates the impact of substituent position on product yield, clearly showing the inhibitory effect of ortho-substitution.
| Benzyl Alcohol Substrate | Substituent Position | Product Aldehyde Yield |
| 4-Iodobenzyl alcohol | para | 75% |
| 2-Iodobenzyl alcohol | ortho | 43% |
| 4-(Trifluoromethyl)benzyl alcohol | para | 71% |
| 3-(Trifluoromethyl)benzyl alcohol | meta | 84% |
| 2-(Trifluoromethyl)benzyl alcohol | ortho | 53% |
| 2,6-Dichlorobenzyl alcohol | di-ortho | 39% |
Part 3: Advanced Strategies
Catalytic Approaches for C-C Bond Formation
Problem: "My Friedel-Crafts benzylation of an arene using a sterically hindered benzyl alcohol as the electrophile is not working with standard Lewis acids like AlCl₃."
Causality: The classic Friedel-Crafts mechanism involves the formation of a benzyl carbocation, which is then attacked by the nucleophilic arene. However, steric hindrance can affect this process in multiple ways. In heterogeneous catalysis, for example using zeolites, the bulky substituted benzyl alcohol may be too large to diffuse into the catalyst's pores or to adsorb effectively onto the active sites.[7][11] This prevents the reaction from initiating. A study using hierarchical H-beta zeolite catalysts found that the reaction rates for benzylation were dominated by the steric size of the arene, with activity decreasing in the order: benzene > toluene > p-xylene > mesitylene.[7] This demonstrates that steric effects related to catalyst access can override the expected electronic effects.[7]
Solutions:
-
Optimize the Catalyst System:
-
Heterogeneous Catalysts: Choose a catalyst with an appropriate pore size that can accommodate your bulky substrate. Hierarchical zeolites, which have a range of pore sizes, can be more effective than those with uniform micropores.[11]
-
Homogeneous Catalysts: Switch to a soluble Lewis acid that may offer better accessibility. Consider milder options like ZnCl₂ or Fe(III)-based catalysts.
-
-
Increase Reaction Temperature: Benzylation reactions are often sensitive to temperature. Increasing the temperature can significantly boost both conversion and selectivity, provided the substrates are stable.[7]
-
Control Side Reactions: A common side reaction with benzyl alcohols is self-etherification to form dibenzyl ether.[7] This process can sometimes be kinetically favored. Adjusting reaction conditions (temperature, catalyst loading, concentration) can help minimize this undesired pathway.
Catalyst Reusability Workflow
Caption: Workflow for recycling heterogeneous zeolite catalysts.[7]
References
-
The Steric Effect in Green Benzylation of Arenes with Benzyl Alcohol Catalyzed by Hierarchical H-beta Zeolite. MDPI.[Link]
-
(PDF) The Steric Effect in Green Benzylation of Arenes with Benzyl Alcohol Catalyzed by Hierarchical H-beta Zeolite. ResearchGate.[Link]
-
Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.[Link]
-
Molecular Interaction Studies of Benzyl Alcohols with Methacrylates in Carbon Tetrachloride using Frequency Domain Technique. Oriental Journal of Chemistry.[Link]
-
Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. ResearchGate.[Link]
-
Enantioselective [4 + 2] Annulation Reaction of C1-Ammonium Enolate and Azadiene for 3,4-Dihydroquinolinones Synthesis. American Chemical Society.[Link]
-
Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. IISTE.org.[Link]
-
Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst. PubMed.[Link]
-
Table of Functional Group Priorities for Nomenclature. Master Organic Chemistry.[Link]
-
Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyrazinium Dichromate. Chemical Society of Ethiopia.[Link]
-
Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol. SciELO.[Link]
-
Protecting Groups For Alcohols. Master Organic Chemistry.[Link]
-
Reactions on the "Benzylic" Carbon: Bromination And Oxidation. Master Organic Chemistry.[Link]
-
(PDF) Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol. ResearchGate.[Link]
-
Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society.[Link]
-
Phosphonium Ylide-Catalyzed Z-Stereoselective Synthesis of α-Substituted Monofluoroalkenes from gem-Difluoroalkenes and Triazol. ACS Publications.[Link]
-
Inhibition of a Gold-Based Catalyst in Benzyl Alcohol Oxidation. SciSpace.[Link]
-
Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation. RSC Publishing.[Link]
-
Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. Beilstein Journal of Organic Chemistry.[Link]
-
Alcohol Protecting Groups. University of Calgary.[Link]
-
Computational analysis of benzyl vinylogous derivatives as potent PDE3B inhibitors. ResearchGate.[Link]
-
Alcohol Protecting Groups. YouTube.[Link]
Sources
- 1. BJOC - Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes [beilstein-journals.org]
- 2. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. iiste.org [iiste.org]
- 7. The Steric Effect in Green Benzylation of Arenes with Benzyl Alcohol Catalyzed by Hierarchical H-beta Zeolite | MDPI [mdpi.com]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of C-Br vs. C-Cl Bonds in (5-Bromo-3-chloro-2-fluorophenyl)methanol
Introduction
Polyhalogenated aromatic compounds are foundational building blocks in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science. The ability to selectively functionalize one halogen over another on the same aromatic ring is a powerful strategy that enables concise and efficient synthetic routes.[1][2] This guide provides an in-depth comparison of the reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in (5-Bromo-3-chloro-2-fluorophenyl)methanol. We will explore the fundamental principles governing this differential reactivity and provide validated experimental protocols to demonstrate this selectivity in practice. This document is intended for researchers, chemists, and drug development professionals seeking to leverage selective cross-coupling strategies in their work.
Fundamental Principles of Carbon-Halogen Bond Reactivity
The selective functionalization of this compound hinges on the inherent differences in the physicochemical properties of the C-Br and C-Cl bonds. The primary determinants of reactivity in the most common synthetic transformations, such as metal-catalyzed cross-coupling reactions, are bond strength and polarizability.
1.1. Bond Dissociation Energy (BDE)
The key to understanding the reactivity difference lies in the energy required to break the carbon-halogen bond. The C-Br bond is significantly weaker than the C-Cl bond.[3][4] This is a direct result of the larger atomic size of bromine compared to chlorine, which leads to a longer and less effective orbital overlap with the carbon atom of the benzene ring.[3][5]
| Bond | Average Bond Dissociation Energy (kcal/mol) |
| Aryl C-Cl | ~96 |
| Aryl C-Br | ~81 |
| Note: Values are approximate and can vary based on the specific molecular environment. Data compiled from multiple sources.[4] |
This ~15 kcal/mol difference in BDE is substantial and is the principal reason the C-Br bond is cleaved preferentially under kinetic control in many reactions.[4]
1.2. Role in Metal-Catalyzed Cross-Coupling Reactions
In transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, or Sonogashira reactions, the first and often rate-determining step is the oxidative addition of the aryl halide to the low-valent metal catalyst (e.g., Pd(0)).[6] The lower BDE of the C-Br bond results in a lower activation energy for this oxidative addition step, leading to a significantly faster reaction rate compared to the C-Cl bond. This kinetic preference allows for highly selective reactions at the C-Br position while leaving the C-Cl bond intact, provided the reaction conditions are carefully controlled.[7]
1.3. Influence of Other Ring Substituents
The electronic environment of the aromatic ring, dictated by the other substituents, also plays a crucial role. In our target molecule, this compound, we have:
-
An ortho-Fluoro group: Fluorine is a strongly electron-withdrawing group, which increases the electrophilicity of the aryl ring. This can enhance the rate of oxidative addition for both halogens. Some studies have also noted that ortho-fluorine substituents can strengthen the resulting metal-carbon bond, an important consideration in organometallic chemistry.[8]
-
A meta-Chloro group: The chlorine atom also contributes to the overall electron-deficient nature of the ring.
-
A para-Methanol group (-CH2OH): The benzylic alcohol is a weakly activating group. While its electronic effect is modest, its presence must be considered, especially in reactions involving strong bases or organometallic reagents where the acidic proton could react.[9][10]
Despite these electronic influences, the dominant factor for selective reactivity between C-Br and C-Cl remains the difference in their bond dissociation energies.
Experimental Validation: Comparative Protocols
To empirically demonstrate the differential reactivity, we present two distinct, widely used synthetic transformations.
2.1. Case Study 1: Selective Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C-C bonds.[11] Its mechanism provides a classic example of exploiting the BDE difference between aryl halides. We will selectively couple an arylboronic acid at the C-Br position.
Caption: Catalytic cycle for the selective Suzuki-Miyaura reaction.
Experimental Protocol: Selective Phenylation
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 253.5 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (3.0 mmol, 414 mg).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2) (0.03 mmol, 22 mg).
-
Solvent and Degassing: Evacuate and backfill the flask with argon three times. Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS, observing the consumption of the starting material.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel. Analyze the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and assess purity.
Expected Outcome & Data Summary
| Bond Targeted | Expected Major Product | Typical Yield | Unreacted Bond |
| C-Br | (3-Chloro-2-fluoro-5-phenylphenyl)methanol | >90% | C-Cl |
| C-Cl | (5-Bromo-2-fluoro-3-phenylphenyl)methanol | <5% | C-Br |
Causality: The choice of a standard palladium catalyst like Pd(dppf)Cl2 and moderate temperatures (80°C) is crucial. These conditions provide sufficient energy to activate the weaker C-Br bond but are typically below the threshold required for efficient oxidative addition into the stronger C-Cl bond, ensuring high selectivity.[12][13]
2.2. Case Study 2: Selective Grignard Reagent Formation
Grignard reagents are powerful nucleophiles formed by the reaction of an organohalide with magnesium metal.[14] The formation of aryl Grignard reagents also follows the reactivity trend I > Br > Cl, allowing for selective synthesis.[15]
Important Consideration: The benzylic alcohol has an acidic proton that will react with and quench one equivalent of the Grignard reagent as it is formed. Therefore, this protocol uses excess magnesium and the subsequent electrophile to account for this internal quenching. Alternatively, the alcohol could be protected (e.g., as a silyl ether) prior to the reaction.
Caption: Experimental workflow for selective Grignard formation and reaction.
Experimental Protocol: Selective Grignard Formation and Aldol Addition
-
Reaction Setup: Flame-dry a three-neck round-bottom flask equipped with a condenser, dropping funnel, and nitrogen inlet. Add magnesium turnings (2.5 mmol, 60 mg) to the flask.
-
Initiation: Add a small crystal of iodine and gently warm the flask with a heat gun under a flow of nitrogen until violet vapors are observed. Allow to cool.
-
Grignard Formation: Add anhydrous tetrahydrofuran (THF, 5 mL). In the dropping funnel, dissolve this compound (1.0 mmol, 253.5 mg) in anhydrous THF (10 mL). Add a small portion of this solution to the magnesium. The reaction should initiate (slight bubbling, warming). Once started, add the remaining solution dropwise over 30 minutes, maintaining a gentle reflux.
-
Completion: After the addition is complete, stir the mixture at room temperature for an additional 2 hours.
-
Reaction with Electrophile: Cool the reaction mixture to 0°C in an ice bath. Add acetone (2.0 mmol, 116 mg, 0.15 mL) dropwise.
-
Workup: After stirring for 1 hour at room temperature, quench the reaction by slowly adding saturated aqueous ammonium chloride solution (15 mL). Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to yield the desired tertiary alcohol.
Expected Outcome & Data Summary
| Bond Targeted | Expected Major Product | Typical Yield | Unreacted Bond |
| C-Br | 2-(5-Chloro-4-fluoro-3-(hydroxymethyl)phenyl)propan-2-ol | 60-75% | C-Cl |
| C-Cl | 2-(3-Bromo-4-fluoro-5-(hydroxymethyl)phenyl)propan-2-ol | <5% | C-Br |
Causality: The formation of the Grignard reagent is an insertion of magnesium into the carbon-halogen bond. This process is highly dependent on the lability of the bond, making the reaction at the C-Br site significantly more favorable than at the more robust C-Cl site.[16] The use of anhydrous THF is critical as Grignard reagents are highly reactive towards protic solvents.
Conclusion
The reactivity of the C-Br bond in this compound is substantially greater than that of the C-Cl bond. This differential is primarily governed by the lower bond dissociation energy of the C-Br bond, which facilitates faster kinetics in rate-determining steps such as oxidative addition in palladium catalysis and insertion of magnesium for Grignard reagent formation. By carefully selecting reaction conditions, chemists can achieve highly selective functionalization at the bromine-substituted position, leaving the chlorine-substituted position available for subsequent transformations. This predictable selectivity is a critical tool for the strategic construction of complex, highly functionalized aromatic molecules in the pharmaceutical and chemical industries.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press. [Link]
-
Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255–263. [Link]
-
Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]
-
Garst, J. F., & Soriaga, M. P. (2004). The Mechanism of Grignard Reagent Formation. Coordination Chemistry Reviews, 248(7-8), 623–652. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
-
Frisch, A. C., & Beller, M. (2005). Catalysts for Cross-Coupling Reactions with Non-activated and Deactivated Aryl Chlorides. Angewandte Chemie International Edition, 44(5), 674–688. [Link]
-
Kambe, N., Iwasaki, T., & Terao, J. (2011). Grignard Reagent-Mediated Cross-Coupling Reactions. In Cross-Coupling and Heck-Type Reactions 1 (pp. 131-164). Georg Thieme Verlag. [Link]
-
Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173. [Link]
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. escholarship.org [escholarship.org]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Copper-catalysed benzylic C–H coupling with alcohols via radical relay enabled by redox buffering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 [mdpi.com]
- 12. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Analysis of Isomeric Impurities in (5-Bromo-3-chloro-2-fluorophenyl)methanol
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Isomeric impurities, which share the same molecular formula and weight as the main compound but differ in the spatial arrangement of atoms, present a significant analytical challenge. Their similar physicochemical properties often lead to co-elution in standard chromatographic systems, complicating their detection and quantification. This guide provides an in-depth analysis and comparison of analytical methodologies for the resolution of isomeric impurities in (5-Bromo-3-chloro-2-fluorophenyl)methanol, a key building block in the synthesis of various pharmaceutical compounds.
The Origin of Isomeric Impurities in this compound
The synthetic route to this compound typically involves multiple steps, starting from a polysubstituted benzene ring. A plausible and common synthetic pathway is the reduction of the corresponding benzaldehyde, 5-Bromo-3-chloro-2-fluorobenzaldehyde.
The primary source of isomeric impurities often lies in the electrophilic aromatic substitution reactions used to introduce the bromo, chloro, and fluoro groups onto the benzene ring.[1] The directing effects of the existing substituents govern the position of incoming groups. Halogens are ortho-, para-directing yet deactivating, which can lead to the formation of a mixture of positional isomers during synthesis.[2] For instance, if the starting material is not perfectly pure, or if the reaction conditions are not stringently controlled, isomers with different substitution patterns on the aromatic ring can be formed. These isomeric starting materials would then be carried through the synthesis to yield isomeric this compound impurities.
The final step, the reduction of the benzaldehyde to the benzyl alcohol, is generally a high-yielding and specific reaction (e.g., using sodium borohydride or zinc and HCl) and is less likely to introduce new isomeric impurities.[3] Therefore, the focus of impurity analysis should be on the positional isomers of the substituted phenyl ring.
Comparative Analysis of Analytical Methodologies
The separation of positional isomers of halogenated aromatic compounds requires high-resolution chromatographic techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are the most powerful and commonly employed methods. The choice of technique depends on the specific properties of the isomers, the required sensitivity, and the available instrumentation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis due to its versatility and high resolving power for a wide range of compounds.[4] For the separation of halogenated aromatic isomers, reversed-phase HPLC is the most common approach.
Causality Behind Experimental Choices: The key to separating positional isomers by HPLC lies in exploiting the subtle differences in their polarity and interactions with the stationary phase. Standard C18 columns can be effective, but for closely related isomers, specialized stationary phases that offer alternative separation mechanisms, such as π-π interactions, are often superior. Phenyl-hexyl or biphenyl columns, for instance, can provide enhanced selectivity for aromatic compounds.[5] Fluorinated stationary phases have also shown excellent selectivity for halogenated aromatics. The mobile phase composition, particularly the organic modifier and its ratio with the aqueous phase, is fine-tuned to achieve optimal resolution.
Experimental Protocol: A General HPLC Method for Isomeric Impurity Profiling
-
Instrumentation: HPLC system with a UV/PDA detector.
-
Column: Phenyl-Hexyl column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in acetonitrile to a concentration of 1 mg/mL.
Gas Chromatography (GC)
GC is an ideal technique for the analysis of volatile and thermally stable compounds like benzyl alcohols.[6] Coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification, GC offers excellent sensitivity and resolution.
Causality Behind Experimental Choices: In GC, separation is based on the compound's boiling point and its interaction with the stationary phase. For isomeric alcohols, a polar stationary phase, such as one containing polyethylene glycol (WAX), is often effective due to its ability to engage in hydrogen bonding. A highly inert column is crucial to prevent peak tailing of the polar alcohol analytes. The temperature program is a critical parameter; a slow ramp rate can significantly improve the resolution of closely eluting isomers. For a concrete example, a validated method for the separation of bromofluoro benzaldehyde isomers, the direct precursor to our target analyte, utilized a DB-624 column with an ultrafast temperature program, demonstrating the power of GC for such separations.[7]
Experimental Protocol: GC-MS Method for Isomeric Impurity Analysis
-
Instrumentation: GC system with a Mass Spectrometric detector.
-
Column: DB-WAX (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (50:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 220 °C at 5 °C/min.
-
Hold at 220 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 230 °C.
-
Ion Source Temperature: 230 °C.
-
MS Scan Range: 40-450 amu.
-
Sample Preparation: Dissolve the this compound sample in methanol to a concentration of 1 mg/mL.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful "green" alternative to both normal and reversed-phase HPLC, offering fast and efficient separations.[8] It is particularly well-suited for the analysis of chiral compounds and can also provide unique selectivity for positional isomers.[3]
Causality Behind Experimental Choices: SFC utilizes supercritical CO2 as the primary mobile phase, often with a small amount of an organic modifier like methanol. The low viscosity and high diffusivity of the supercritical fluid allow for high flow rates and rapid analyses.[8] Selectivity in SFC can be tuned by altering the pressure, temperature, and the type and concentration of the modifier. Chiral stationary phases (CSPs) are not only for enantiomeric separations; they can also exhibit excellent selectivity for positional isomers due to their rigid, three-dimensional structures that can differentiate subtle structural differences.
Experimental Protocol: SFC Method for Isomer Separation
-
Instrumentation: SFC system with a UV/PDA detector.
-
Column: Chiral stationary phase column (e.g., Chiralpak series, 150 mm x 4.6 mm, 3 µm).
-
Mobile Phase: Supercritical CO2 and Methanol.
-
Gradient Program: 5% to 40% Methanol over 10 minutes.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the this compound sample in methanol to a concentration of 1 mg/mL.
Data Presentation and Performance Comparison
The following table summarizes the expected performance characteristics of the three techniques for the analysis of isomeric impurities in this compound. The data for the GC method is based on a validated method for the closely related bromofluoro benzaldehyde isomers.[7]
| Parameter | HPLC | GC-MS | SFC |
| Principle | Partitioning between liquid mobile phase and solid stationary phase | Partitioning between gaseous mobile phase and liquid/solid stationary phase | Partitioning between supercritical fluid mobile phase and solid stationary phase |
| Selectivity | High, tunable with stationary and mobile phase chemistry | Very high, based on volatility and column chemistry | High and unique, tunable with pressure, temperature, and modifier |
| Speed | Moderate (20-40 min) | Fast (<15 min) | Very fast (5-15 min) |
| Sensitivity (LOD/LOQ) | Good (ng range) | Excellent (pg range with MS) | Good (ng range) |
| "Green" Chemistry | Poor (high organic solvent consumption) | Good (low solvent use) | Excellent (uses CO2) |
| Instrumentation | Widely available | Widely available | Less common but growing |
| Example LOD/LOQ | - | LOD: 0.4 ppm, LOQ: 1.2 ppm[7] | - |
| Example Accuracy | - | 93.7% - 107.7% recovery[7] | - |
Method Validation: A Trustworthy System
A described analytical protocol is only as reliable as its validation. All methods for impurity analysis must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure they are fit for purpose.
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is demonstrated by the resolution of the main peak from all impurity peaks.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Visualizing the Workflow
The following diagrams illustrate the general workflow for method development and validation, and the decision-making process for selecting the appropriate analytical technique.
Caption: General workflow for analytical method development and validation.
Caption: Decision tree for selecting an analytical technique.
Conclusion and Recommendations
The effective separation and control of isomeric impurities in this compound is critical for ensuring the quality and safety of downstream pharmaceutical products. This guide has provided a comparative overview of HPLC, GC, and SFC for this analytical challenge.
-
For routine quality control where high throughput and sensitivity are paramount, a validated GC-MS method is highly recommended. The successful separation of the closely related benzaldehyde isomers provides a strong foundation for this approach.[7]
-
HPLC remains a robust and versatile option, particularly when dealing with less volatile impurities or when GC is not available. The use of phenyl-based or fluorinated stationary phases is advised to maximize selectivity.
-
SFC offers a compelling alternative, especially for laboratories focused on "green" chemistry and high-speed analysis. Its unique selectivity can be advantageous for resolving particularly challenging isomer pairs.
Ultimately, the choice of methodology should be based on a thorough evaluation of the specific impurity profile of the sample, the available instrumentation, and the desired analytical performance characteristics. Regardless of the technique chosen, a comprehensive method validation in accordance with ICH guidelines is non-negotiable to ensure the integrity of the analytical data.
References
-
Shrivastava, V.S. et al. (2011). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Der Pharmacia Lettre, 3(2):218-225. Available at: [Link]
-
NEET PYQS (2024). Phenylmethanol can be prepared by reducing the benzaldehyde with. YouTube. Available at: [Link]
-
Sajan P G & Kumara M N. (n.d.). Rapid and highly efficient gas chromatographic method for the separation and determination of bromofluorobenzaldehydes with the application of low thermal mass technology (LTM). Analytical Methods. Available at: [Link]
-
Biotech Spain (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Available at: [Link]
-
IOSR Journal (2021). Impurity Profiling of Pharmaceutical Drugs By Various Methods. IOSR Journal of Pharmacy and Biological Sciences. Available at: [Link]
-
Analytical Methods (n.d.). [Accepted Manuscript of a paper on the separation of bromofluorobenzaldehydes]. RSC Publishing. Available at: [Link]
-
Chromatography Today (2014). Separation of Pharmaceuticals by SFC using Mono- and Di-Hydroxy Substituted Phenyl Stationary Phases. Chromatography Today. Available at: [Link]
-
NC State University Libraries (n.d.). 16.10 Synthesis of Polysubstituted Benzenes. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at: [Link]
-
Chromatography Forum (2011). Benzyl Alcohol Fundamentals. Chromatography Forum. Available at: [Link]
-
Sciensano (2018). Impurity profiling of the most frequently encountered falsified polypeptide drugs on the Belgian market. sciensano.be. Available at: [Link]
-
Research and Reviews (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
ResearchGate (n.d.). A Practical Method for Analysis of Triacylglycerol Isomers Using Supercritical Fluid Chromatography. ResearchGate. Available at: [Link]
-
V.S. Shrivastava et al. (2011). Gas chromatography-Mass spectrometric Determination of Benzyl alcohol in injectable suspensions. Der Pharmacia Lettre. Available at: [Link]
-
LCGC International (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC International. Available at: [Link]
-
Fiveable (n.d.). Synthesis of Polysubstituted Benzenes. Fiveable. Available at: [Link]
-
ResearchGate (n.d.). Chiral SFC-MS method for separation of enantiomers of compound 9 and... ResearchGate. Available at: [Link]
-
Semantic Scholar (n.d.). Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral. Semantic Scholar. Available at: [Link]
-
PubMed (2000). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol from human serum and postmortem blood after derivatization with 4-carbethoxy hexafluorobutyryl chloride: a novel derivative. PubMed. Available at: [Link]
-
ResearchGate (n.d.). Benzyl Alcohol and Gas chromatography-Mass spectrometry. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information (2019). Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder. PubMed Central. Available at: [Link]
-
Pharmatutor (n.d.). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Pharmatutor. Available at: [Link]
Sources
- 1. Benzyl Alcohol Fundamentals - Chromatography Forum [chromforum.org]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. biotech-spain.com [biotech-spain.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol from human serum and postmortem blood after derivatization with 4-carbethoxy hexafluorobutyryl chloride: a novel derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Validation of 5-Bromo-3-chloro-2-fluorobenzyl alcohol and its Synthetic Derivatives
In the landscape of modern drug discovery and materials science, the precise structural characterization of novel synthetic compounds is not merely a procedural step but the bedrock of reliable and reproducible research. Halogenated benzyl alcohols, for instance, are a class of compounds gaining significant traction as versatile intermediates in the synthesis of pharmaceuticals and other high-value chemicals.[1] Their biological activity and chemical reactivity are exquisitely sensitive to the specific arrangement of halogen substituents on the aromatic ring. This guide provides an in-depth, comparative analysis of the essential analytical techniques for validating the structure of a complex, polysubstituted compound: 5-Bromo-3-chloro-2-fluorobenzyl alcohol.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of methods to explain the causality behind experimental choices, fostering a deeper understanding of how to build a self-validating system for structural elucidation.
The Imperative of Unambiguous Structural Validation
A Proposed Synthetic Pathway
Before delving into the validation techniques, it is instructive to consider a plausible synthetic route to 5-Bromo-3-chloro-2-fluorobenzyl alcohol. While numerous pathways could be envisioned, a common and effective strategy involves the reduction of the corresponding benzoic acid. A potential starting material, 5-bromo-2-chlorobenzoic acid, is known in the context of synthesizing pharmaceutical intermediates. A plausible multi-step synthesis could begin with the halogenation of a suitable fluorinated precursor, followed by functional group manipulations to yield the target benzoic acid, which is then reduced.
A common method for the reduction of benzoic acids to benzyl alcohols is the use of a hydride-based reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as tetrahydrofuran (THF).[2]
Core Validation Techniques: A Comparative Overview
The primary tools for the structural elucidation of novel organic compounds are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. Each provides a unique piece of the structural puzzle.
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C, ¹⁹F) | Provides detailed information about the molecular skeleton and the relative positions of atoms. Non-destructive. | Can be complex to interpret for molecules with many similar nuclei or complex coupling patterns. Requires pure samples. |
| Mass Spectrometry | Molecular weight and elemental composition (high resolution) | Highly sensitive, provides the molecular formula. Isotopic patterns are definitive for Cl and Br. | Does not provide information on the connectivity of atoms. Isomers are often indistinguishable. |
| X-ray Crystallography | Absolute 3D structure in the solid state | Provides an unambiguous determination of the molecular structure, including stereochemistry.[3][4] | Requires a single, high-quality crystal, which can be difficult to obtain.[3] The structure in the solid state may not be the same as in solution. |
In-Depth Analysis and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the routine structural elucidation of organic molecules in solution.[5] For a molecule containing hydrogen, carbon, and fluorine, a suite of NMR experiments is necessary.
This technique provides information about the number, environment, and connectivity of protons. For 5-Bromo-3-chloro-2-fluorobenzyl alcohol, we expect to see signals for the benzylic protons (-CH₂OH) and the aromatic protons. The benzylic protons will likely appear as a doublet due to coupling with the hydroxyl proton (unless exchanged with D₂O) or as a singlet if no coupling is observed. The two aromatic protons will appear as distinct signals, with their splitting patterns (coupling constants) revealing their relative positions.
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are influenced by the attached halogens, providing clues to their positions. The carbon attached to the fluorine will exhibit a large one-bond coupling constant (¹JC-F), which is a definitive indicator of their direct connection.[6]
Given the presence of a fluorine atom, ¹⁹F NMR is an essential and highly informative experiment. The ¹⁹F nucleus is 100% naturally abundant and highly sensitive.[7] The chemical shift of the fluorine signal is highly dependent on its electronic environment. Furthermore, coupling between the fluorine and nearby protons (both on the aromatic ring and potentially the benzylic protons) will provide crucial information about its location. The large chemical shift range of ¹⁹F NMR often leads to better-resolved spectra with less signal overlap compared to ¹H NMR.[7]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the purified synthetic product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. If the hydroxyl proton signal is broad or difficult to identify, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The hydroxyl proton signal will disappear upon exchange with deuterium.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
¹⁹F NMR Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum. Both proton-coupled and decoupled spectra can be informative.
-
2D NMR (Optional but Recommended): For unambiguous assignment of all signals, acquire 2D NMR spectra such as COSY (¹H-¹H Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence, ¹H-¹³C correlation), and HMBC (Heteronuclear Multiple Bond Correlation, long-range ¹H-¹³C correlation).
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound, and with high-resolution instruments, the elemental formula can be determined. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of chlorine and bromine.[8][9]
-
Chlorine: Has two major isotopes, ³⁵Cl (~75% abundance) and ³⁷Cl (~25% abundance). A molecule containing one chlorine atom will show two molecular ion peaks (M and M+2) with a relative intensity ratio of approximately 3:1.[8]
-
Bromine: Has two major isotopes, ⁷⁹Br (~50% abundance) and ⁸¹Br (~50% abundance). A molecule with one bromine atom will exhibit two molecular ion peaks (M and M+2) with a relative intensity ratio of nearly 1:1.[8]
For 5-Bromo-3-chloro-2-fluorobenzyl alcohol, the presence of both a bromine and a chlorine atom will result in a characteristic cluster of peaks for the molecular ion (M, M+2, M+4) with a predictable intensity pattern.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Choose a soft ionization technique to minimize fragmentation and maximize the abundance of the molecular ion. Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common choices.
-
Analysis: Acquire the mass spectrum on a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap analyzer).
-
Data Interpretation: Compare the experimentally determined accurate mass with the theoretical mass of the expected formula (C₇H₅BrClFO). The difference should be within a few parts per million (ppm). Analyze the isotopic pattern of the molecular ion to confirm the presence of one bromine and one chlorine atom.
Single-Crystal X-ray Crystallography
This is the gold standard for structural determination, providing a definitive 3D map of the atoms in a molecule.[4] It is the only technique that can unambiguously determine the substitution pattern on the aromatic ring without any prior assumptions. The primary challenge is obtaining a single crystal of sufficient size and quality.
Experimental Protocol: X-ray Crystallography
-
Crystallization: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents, solvent combinations, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Crystal Mounting: Select a suitable single crystal and mount it on the goniometer of a single-crystal X-ray diffractometer.
-
Data Collection: Collect the diffraction data by irradiating the crystal with X-rays and measuring the intensities and positions of the diffracted beams.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions and thermal parameters. The final refined structure will provide precise bond lengths, bond angles, and the absolute connectivity of the atoms.
A Self-Validating Workflow for Structural Confirmation
A logical and self-validating workflow ensures the highest confidence in the assigned structure. The results from each step should be consistent with the others.
Caption: A self-validating workflow for structural elucidation.
Predicted vs. Alternative Isomer Data
To illustrate the discerning power of these techniques, let's compare the expected data for our target molecule with a plausible isomeric alternative, for instance, 3-Bromo-5-chloro-2-fluorobenzyl alcohol.
| Data Point | Expected: 5-Bromo-3-chloro-2-fluorobenzyl alcohol | Alternative: 3-Bromo-5-chloro-2-fluorobenzyl alcohol | Key Differentiator |
| ¹H NMR | Two distinct aromatic protons, likely doublets or doublet of doublets. | Two distinct aromatic protons, likely doublets or doublet of doublets. | The specific chemical shifts and coupling constants will differ due to the different electronic environments. 2D NMR would be definitive. |
| ¹³C NMR | A unique set of 6 aromatic carbon signals. The C-F coupling will be observed on one carbon. | A different, unique set of 6 aromatic carbon signals. The C-F coupling will be on a carbon with different neighboring substituents. | The chemical shifts of the halogenated carbons will be significantly different. |
| ¹⁹F NMR | A single fluorine resonance. Long-range couplings to aromatic protons will be characteristic of its position. | A single fluorine resonance, but at a different chemical shift. The long-range coupling patterns to the aromatic protons will be different. | The chemical shift and coupling pattern are highly sensitive to the substitution pattern. |
| MS (HRMS) | C₇H₅BrClFO | C₇H₅BrClFO | Indistinguishable by mass alone. |
| X-ray Crystal | Unambiguous structure with Br at C5, Cl at C3, F at C2. | Unambiguous structure with Br at C3, Cl at C5, F at C2. | Provides the absolute ground truth. |
Conclusion
The structural validation of a novel, highly substituted molecule like 5-Bromo-3-chloro-2-fluorobenzyl alcohol is a critical undertaking that demands a rigorous, multi-faceted analytical approach. While techniques like mass spectrometry can quickly confirm the elemental composition, and NMR spectroscopy can provide a detailed picture of the atomic connectivity, the potential for isomeric ambiguity remains. For absolute, unequivocal structural proof, single-crystal X-ray crystallography is unparalleled. By integrating these techniques into a self-validating workflow, researchers can ensure the scientific integrity of their work and build a solid foundation for further research and development.
References
-
Ahlin, A., et al. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 59(37), 15875-15879. Available at: [Link]
- Bayer AG. (1982). Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate, and process for its preparation. Google Patents.
-
Savvy Science. (2020, June 14). Using Mass Spectrometry to Determine if Bromine or Chlorine are in a Molecule. YouTube. Available at: [Link]
-
JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde. Retrieved from [Link]
-
Borho, N., et al. (2008). Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation. Physical Chemistry Chemical Physics, 10(32), 4815-4822. Available at: [Link]
-
Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). NMR data for alcohols. Retrieved from [Link]
-
Jin, R., et al. (2021). Atmospheric deposition of chlorinated and brominated polycyclic aromatic hydrocarbons in central Europe analyzed by GC-MS/MS. Environmental Science and Pollution Research, 28(38), 53697-53707. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing High-Quality 2-Bromo-5-fluorobenzyl Alcohol for Your Synthesis Needs. Retrieved from [Link]
-
da Silva, J. H., et al. (2020). Proposal of Molecular‐Level Crystallization Mechanism for Halogenated Benzyl Alcohols: A Study of Isostructural Crystals. ChemistrySelect, 5(1), 144-152. Available at: [Link]
-
Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of chlorinated and brominated polycyclic aromatic hydrocarbons in total deposition by GC/MS/MS. Retrieved from [Link]
- CN111099975A. (2020). Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone. Google Patents.
-
Gierczak, T., et al. (2021). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. Molecules, 26(13), 3985. Available at: [Link]
-
Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681-690. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. excillum.com [excillum.com]
- 5. jchps.com [jchps.com]
- 6. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Synthetic Pathways of Empagliflozin Intermediates
For Researchers, Scientists, and Drug Development Professionals
Empagliflozin, a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), has emerged as a cornerstone in the management of type 2 diabetes mellitus, offering significant glycemic control and cardiovascular benefits.[1][2] The intricate molecular architecture of empagliflozin necessitates a multi-step synthesis, with the efficiency and scalability of the chosen pathway being critical for its commercial viability. At the heart of its synthesis lies the construction of a key diarylmethane intermediate, which is subsequently coupled with a glucose moiety. This guide provides a comparative analysis of the prominent synthetic pathways to crucial empagliflozin intermediates, offering insights into their respective methodologies, yields, and industrial applicability. We will delve into the mechanistic underpinnings of key transformations and provide detailed experimental protocols to aid researchers in their synthetic endeavors.
The Central Challenge: Synthesizing the Aglycone Moiety
The core structural feature of empagliflozin, outside of the glucose unit, is the aglycone, (S)-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran. The various synthetic strategies predominantly differ in their approach to constructing this key intermediate. This guide will focus on the comparative analysis of three major strategies:
-
The Friedel-Crafts Acylation-Reduction Pathway
-
The Direct Friedel-Crafts Alkylation Pathway
-
Alternative Pathways Employing Novel Starting Materials
Pathway 1: The Friedel-Crafts Acylation-Reduction Approach
This classical approach involves the Friedel-Crafts acylation of a substituted benzene with a benzoic acid derivative, followed by the reduction of the resulting ketone to form the diarylmethane bridge. A common manifestation of this strategy begins with the acylation of anisole with 5-bromo-2-chlorobenzoic acid.[3]
Mechanistic Considerations
The Friedel-Crafts acylation proceeds via the formation of an acylium ion intermediate, which then undergoes electrophilic aromatic substitution. The subsequent reduction of the diaryl ketone to a methylene group is a critical step, often accomplished through methods like Clemmensen or Wolff-Kishner reduction, or more commonly in modern syntheses, with silane-based reducing agents in the presence of a Lewis acid.[4]
Experimental Protocol: Synthesis of 5-bromo-2-chloro-4'-methoxydiphenylmethane
Step 1: Friedel-Crafts Acylation [3]
-
In a suitable reactor, 5-bromo-2-chlorobenzoic acid is converted to its acid chloride using a chlorinating agent such as thionyl chloride or oxalyl chloride in a solvent like dichloromethane (DCM).
-
In a separate vessel, anisole and a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) are dissolved in DCM and cooled to 0-5 °C.
-
The freshly prepared 5-bromo-2-chlorobenzoyl chloride solution is added dropwise to the anisole-catalyst mixture, maintaining the temperature below 10 °C.
-
The reaction is stirred at room temperature for 2-4 hours until completion, as monitored by TLC or HPLC.
-
The reaction is quenched by carefully pouring the mixture into ice-water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 5-bromo-2-chlorophenyl-4-methoxyphenyl-methanone.
Step 2: Ketone Reduction [3]
-
The ketone intermediate is dissolved in a mixture of acetonitrile and DCM.
-
The solution is cooled, and a reducing agent, such as triethylsilane (Et₃SiH), is added, followed by the slow addition of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂).
-
The reaction is allowed to warm to room temperature and stirred until the reduction is complete.
-
The reaction is quenched, and the product, 5-bromo-2-chloro-4'-methoxydiphenylmethane, is isolated through extraction and crystallization.
The subsequent steps in this pathway involve demethylation to reveal the phenolic hydroxyl group, followed by etherification with an activated (S)-3-hydroxytetrahydrofuran derivative.
Caption: Friedel-Crafts Acylation-Reduction Pathway Overview.
Pathway 2: Direct Friedel-Crafts Alkylation
To circumvent the two-step acylation-reduction sequence, a more direct Friedel-Crafts alkylation approach has been developed. This pathway offers a potentially more atom-economical and streamlined process. An example of this is the reaction of (S)-3-phenoxytetrahydrofuran with 2-chloro-5-iodobenzyl bromide.[5]
Mechanistic Considerations
The Friedel-Crafts alkylation is catalyzed by a Lewis acid and involves the formation of a carbocation or a polarized complex from the alkyl halide, which then acts as the electrophile in the aromatic substitution. A key challenge in Friedel-Crafts alkylation is controlling polysubstitution and rearrangement of the carbocation intermediate. However, in this specific case, the reactivity of the benzyl bromide is well-suited for this transformation.
Experimental Protocol: Synthesis of (S)-3-[4-(2-chloro-5-iodobenzyl)phenoxy]tetrahydrofuran[5]
-
(S)-3-phenoxytetrahydrofuran and a suitable solvent are charged into a reactor.
-
A Lewis acid catalyst is added, and the mixture is cooled.
-
2-chloro-5-iodobenzyl bromide, dissolved in a suitable solvent, is added dropwise to the reaction mixture.
-
The reaction is stirred at a controlled temperature until completion.
-
Work-up involves quenching the reaction, separating the organic phase, washing, drying, and concentrating to obtain the crude product.
-
Purification is typically achieved through crystallization or chromatography to yield the desired intermediate.
This direct alkylation approach avoids the need for a separate reduction step, potentially shortening the overall synthesis time and reducing waste.
Caption: Direct Friedel-Crafts Alkylation Pathway.
Pathway 3: Alternative Routes from Novel Starting Materials
Innovation in synthetic chemistry has led to the development of alternative pathways that utilize different starting materials and reaction cascades. These routes often aim to improve safety, reduce costs, and enhance overall efficiency.
Route 3a: From 4-Fluorotoluene
One such pathway commences with the inexpensive and readily available 4-fluorotoluene.[6] This route involves a sequence of radical bromination, Friedel-Crafts alkylation, deprotection, diazotization, chlorination, and finally, etherification to arrive at the key intermediate. This pathway is reported to have a high overall yield of over 70% and produces a final product with a purity exceeding 99%.[6]
Route 3b: From (5-bromo-2-chlorophenyl)(4-fluorophenyl)methanone
Another innovative approach starts with (5-bromo-2-chlorophenyl)(4-fluorophenyl)methanone.[7] This starting material undergoes an etherification with L-dimethyl malate, followed by a reduction of the ketone and ester functionalities, and subsequent dehydration to form the tetrahydrofuran ring. This method is highlighted for its use of inexpensive raw materials, a short synthetic route, and high operational safety.[7] The final product is obtained with a purity of ≥99.0%.[8]
Experimental Protocol: Synthesis from (5-bromo-2-chlorophenyl)(4-fluorophenyl)methanone[8]
Step 1: Etherification
-
3-(4-fluorophenylketone)-1-bromo-4-chlorophenyl and L-dimethyl malate are dissolved in a suitable reaction solvent.
-
N,N-diisopropylethylamine (DIEA) is added dropwise at a controlled temperature of 15-45°C.
-
The reaction is maintained for 2-4 hours.
-
Post-reaction work-up involves quenching with 10% citric acid solution, extraction with dichloromethane, washing, drying, and recrystallization from methanol to yield (S)-2-(4-(5-bromo-2-chlorobenzoyl)phenoxy)succinate methyl ester.
Step 2: Reductive Cyclization
-
Under a nitrogen atmosphere, the product from Step 1 and indium bromide (InBr₃) are added to a reaction solvent.
-
1,1,3,3-tetramethyldisiloxane (TMDS) is added dropwise at 10-30°C.
-
The reaction is incubated for 10-12 hours.
-
Work-up includes quenching with water, washing, drying, and purification by slurrying in petroleum ether to obtain the final intermediate, (S)-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran.
Caption: Alternative Pathway from a Ketone Starting Material.
Comparative Analysis of Synthetic Pathways
| Feature | Friedel-Crafts Acylation-Reduction | Direct Friedel-Crafts Alkylation | Alternative Route from 4-Fluorotoluene | Alternative Route from Ketone |
| Starting Materials | 5-bromo-2-chlorobenzoic acid, anisole | (S)-3-phenoxytetrahydrofuran, 2-chloro-5-iodobenzyl bromide | 4-fluorotoluene | (5-bromo-2-chlorophenyl)(4-fluorophenyl)methanone, L-dimethyl malate |
| Key Transformations | Friedel-Crafts Acylation, Ketone Reduction, Demethylation, Etherification | Friedel-Crafts Alkylation | Radical Bromination, Friedel-Crafts Alkylation, Diazotization, Etherification | Etherification, Reductive Cyclization |
| Number of Steps | Longer | Shorter | Longer | Shorter |
| Reported Overall Yield | Moderate | Not explicitly stated, but potentially higher than acylation-reduction | > 70%[6] | High |
| Reported Purity | > 99% (after purification)[3] | High | > 99%[6] | ≥ 99.0%[8] |
| Advantages | Well-established chemistry | More atom-economical, avoids separate reduction step | Inexpensive starting material, high overall yield and purity | Inexpensive raw materials, high safety, short route[7] |
| Disadvantages | Multiple steps, use of reducing agents | Potential for polysubstitution (though controlled in this case) | Multiple steps involving potentially hazardous reactions like diazotization | Requires specific reagents like indium bromide |
| Industrial Scalability | Feasible, but multiple steps can be costly | Good, due to fewer steps | Good, due to low-cost starting material and high yield | Good, due to safety and short route |
Final Step: Glycosylation and Reduction to Empagliflozin
Once the key aglycone intermediate is synthesized, the final steps involve its coupling with a protected glucose derivative, typically a gluconolactone, followed by reduction.
Experimental Protocol: Glycosylation and Final Reduction[9]
-
The aglycone intermediate, such as (S)-3-[4-(5-bromo-2-chlorobenzyl)phenoxy]tetrahydrofuran, is dissolved in an anhydrous solvent like a mixture of toluene and 2-methyltetrahydrofuran and cooled to a low temperature (e.g., -10 to -15 °C).
-
A strong base, such as n-butyllithium, is added to effect a lithium-halogen exchange, generating a reactive organolithium species.
-
This organolithium intermediate is then reacted with a protected gluconolactone, for example, 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone, at a very low temperature (e.g., -50 to -55 °C).
-
The reaction is quenched with an acid in methanol to form the corresponding methoxy acetal.
-
The final reduction of the anomeric center is carried out using a reducing agent like triethylsilane in the presence of a Lewis acid (e.g., BF₃·OEt₂ or AlCl₃) to stereoselectively form the β-C-glucoside bond.
-
The final product, empagliflozin, is isolated and purified, often through crystallization, to yield a product with a purity greater than 99.0%.[9]
Conclusion
The synthesis of empagliflozin intermediates has evolved from classical multi-step approaches to more streamlined and efficient pathways. The traditional Friedel-Crafts acylation-reduction route, while reliable, is often longer and less atom-economical than the more direct Friedel-Crafts alkylation. More recent innovations, such as the pathways starting from 4-fluorotoluene or (5-bromo-2-chlorophenyl)(4-fluorophenyl)methanone, offer significant advantages in terms of cost of starting materials, overall yield, purity, and safety, making them highly attractive for industrial-scale production. The choice of a specific synthetic route will ultimately depend on a variety of factors, including the availability and cost of starting materials, the desired scale of production, and the specific capabilities of the manufacturing facility. This guide provides a foundational understanding of the key synthetic strategies, empowering researchers to make informed decisions in the synthesis of this important therapeutic agent.
References
- WO2023005587A1 - Synthesis method for empagliflozin key intermediate - Google P
- CN105153137A - Preparation method of empagliflozin - Google P
- Synthetic Strategies toward SGLT2 Inhibitors | Organic Process Research & Development. (URL not available)
- CN111253346A - Synthetic method for preparing empagliflozin intermediate - Google P
- PROCESS FOR THE PREPARATION OF A PHARMACEUTICAL AGENT - European Patent Office - EP 4023644 A1 - Googleapis.com. (URL not available)
- 107652278 Synthesis process for empagliflozin - WIPO P
- NOVEL PROCESS FOR PREPARATION OF EMPAGLIFLOZIN OR ITS CO-CRYSTALS, SOLVATES AND THEIR POLYMORPHS THEREOF - EPO. (URL not available)
- WO/2023/005587 SYNTHESIS METHOD FOR EMPAGLIFLOZIN KEY INTERMEDIATE - WIPO P
- Efficient synthesis of Empagliflozin, an inhibitor of SGLT-2, utilizing an AlCl3-promoted silane reduction of a β-glycopyranoside. | Semantic Scholar. (URL not available)
- The application of quality by design in the liquid chromatography method to determine empagliflozin in the presence of its organic impurities - RSC Publishing. (URL not available)
- Synthesis and Application of (3S)-3-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran - ChemicalBook. (URL not available)
- (S)-3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran - PubChem. (URL not available)
- Improved Synthetic Process of Empagliflozin - 中国医药工业杂志. (URL not available)
- Synthetic strategy and SAR studies of C-glucoside heteroaryls as SGLT2 inhibitor: A review. (URL not available)
- Synthetic Strategies toward SGLT2 Inhibitors | Request PDF - ResearchG
Sources
- 1. Synthetic strategy and SAR studies of C-glucoside heteroaryls as SGLT2 inhibitor: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN105153137A - Preparation method of empagliflozin - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 8. WO2023005587A1 - Synthesis method for empagliflozin key intermediate - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Senior Application Scientist's Guide to the Efficient Reduction of 5-bromo-3-chloro-2-fluorobenzaldehyde
Introduction: The Significance of (5-bromo-3-chloro-2-fluorophenyl)methanol in Synthesis
In the landscape of pharmaceutical and agrochemical research, the synthesis of highly functionalized intermediates is a cornerstone of innovation. This compound is one such pivotal building block. Its polyhalogenated phenyl ring offers a scaffold for diverse downstream modifications through cross-coupling reactions, while the primary alcohol functionality provides a handle for esterification, etherification, and oxidation to the parent aldehyde. The precise and efficient synthesis of this alcohol from 5-bromo-3-chloro-2-fluorobenzaldehyde is therefore a critical step in the development of novel bioactive molecules.[1]
This guide provides a comprehensive benchmark of various reducing agents for the transformation of 5-bromo-3-chloro-2-fluorobenzaldehyde to this compound. We will delve into the mechanistic nuances of each reagent, present detailed experimental protocols, and offer a comparative analysis of their efficiency, selectivity, and overall practicality for researchers in drug development and organic synthesis.
Theoretical Considerations: The Challenge of Reducing a Polyhalogenated Benzaldehyde
The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic chemistry. However, the substrate , 5-bromo-3-chloro-2-fluorobenzaldehyde, presents unique challenges due to the electronic and steric effects of its three halogen substituents.
-
Electronic Effects: The fluorine, chlorine, and bromine atoms are all electron-withdrawing through induction, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a hydride reagent.
-
Steric Hindrance: The ortho-fluorine atom, while the smallest of the halogens, can still exert some steric hindrance, potentially influencing the approach of bulkier reducing agents.
-
Chemoselectivity and the Risk of Dehalogenation: A significant concern is the potential for the reduction of the carbon-halogen bonds (dehalogenation), a known side reaction with certain powerful reducing agents, particularly with aryl bromides and chlorides. The desired reaction is the selective reduction of the aldehyde group while leaving the C-Br, C-Cl, and C-F bonds intact.
This guide will compare four common and effective reducing agents, each with distinct reactivity profiles, to address these challenges:
-
Sodium Borohydride (NaBH₄): A mild and selective reducing agent.
-
Lithium Aluminum Hydride (LiAlH₄): A powerful and less selective reducing agent.
-
Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®): A versatile reducing agent with reactivity between NaBH₄ and LiAlH₄.
-
Catalytic Hydrogenation (H₂/Pd-C): A heterogeneous reduction method that can be highly selective under the right conditions.
Experimental Protocols
The following protocols are designed for the small-scale synthesis of this compound. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
General Experimental Workflow
Caption: General workflow for the reduction, workup, and purification of this compound.
Protocol 1: Sodium Borohydride (NaBH₄) Reduction
Sodium borohydride is a mild reducing agent that is highly selective for aldehydes and ketones.[2][3][4] It is generally not strong enough to reduce esters, amides, or carboxylic acids, and the risk of dehalogenation of aryl halides is low under standard conditions.
Materials:
-
5-bromo-3-chloro-2-fluorobenzaldehyde (1.0 g, 4.21 mmol)
-
Sodium borohydride (0.24 g, 6.32 mmol, 1.5 equiv)
-
Methanol (20 mL)
-
Deionized water
-
1 M HCl
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 5-bromo-3-chloro-2-fluorobenzaldehyde in methanol (20 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride in small portions over 15 minutes.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution (pH ~7).
-
Remove the methanol under reduced pressure.
-
Add deionized water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer in vacuo to yield the crude product.
-
Purify by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) if necessary.
Protocol 2: Lithium Aluminum Hydride (LiAlH₄) Reduction
Lithium aluminum hydride is a much more powerful reducing agent than NaBH₄.[5][6][7] It readily reduces a wide range of functional groups, including esters, carboxylic acids, and amides.[5][6] However, its high reactivity increases the risk of dehalogenation of aryl halides.[8] This reaction must be carried out under strictly anhydrous conditions.
Materials:
-
5-bromo-3-chloro-2-fluorobenzaldehyde (1.0 g, 4.21 mmol)
-
Lithium aluminum hydride (0.096 g, 2.53 mmol, 0.6 equiv)
-
Anhydrous tetrahydrofuran (THF) (20 mL)
-
Deionized water
-
15% w/v NaOH solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add LiAlH₄.
-
Add anhydrous THF (10 mL) and cool the suspension to 0 °C.
-
Dissolve 5-bromo-3-chloro-2-fluorobenzaldehyde in anhydrous THF (10 mL) and add it dropwise to the LiAlH₄ suspension over 20 minutes.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench the reaction carefully by the sequential dropwise addition of water (0.1 mL), 15% NaOH solution (0.1 mL), and then water again (0.3 mL) at 0 °C.
-
Stir the resulting mixture at room temperature for 30 minutes until a white precipitate forms.
-
Filter the precipitate through a pad of Celite® and wash the filter cake with ethyl acetate.
-
Combine the filtrate and washes, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer in vacuo to yield the crude product.
-
Purify by column chromatography on silica gel if necessary.
Protocol 3: Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®) Reduction
Red-Al® is a strong reducing agent with reactivity comparable to LiAlH₄, but it is often more soluble in organic solvents and can sometimes offer different selectivity.[9][10][11]
Materials:
-
5-bromo-3-chloro-2-fluorobenzaldehyde (1.0 g, 4.21 mmol)
-
Red-Al® (70 wt. % in toluene, ~1.2 mL, 4.21 mmol, 1.0 equiv)
-
Anhydrous toluene (20 mL)
-
Rochelle's salt solution (saturated aqueous sodium potassium tartrate)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere, dissolve 5-bromo-3-chloro-2-fluorobenzaldehyde in anhydrous toluene (20 mL).
-
Cool the solution to 0 °C.
-
Add Red-Al® solution dropwise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, slowly add Rochelle's salt solution (20 mL) and stir vigorously for 1 hour to break up the aluminum salts.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer in vacuo.
-
Purify by column chromatography on silica gel if necessary.
Protocol 4: Catalytic Hydrogenation (H₂/Pd-C)
Catalytic hydrogenation is a clean and efficient reduction method.[12] The choice of catalyst, solvent, and reaction conditions can be tuned to achieve high chemoselectivity. For this substrate, a key challenge is to avoid hydrodehalogenation.
Materials:
-
5-bromo-3-chloro-2-fluorobenzaldehyde (1.0 g, 4.21 mmol)
-
10% Palladium on activated carbon (Pd/C) (0.1 g, 10 wt. %)
-
Ethanol (25 mL)
-
Hydrogen gas (H₂)
Procedure:
-
In a hydrogenation vessel, dissolve 5-bromo-3-chloro-2-fluorobenzaldehyde in ethanol (25 mL).
-
Add 10% Pd/C to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (e.g., 1 atm or higher, depending on the apparatus) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC and by monitoring hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Combine the filtrate and washes and concentrate in vacuo to yield the crude product.
-
Purify by column chromatography on silica gel if necessary.
Comparative Analysis of Reducing Agents
The choice of reducing agent will have a significant impact on the yield, purity, and overall efficiency of the synthesis of this compound. The following table provides a comparative summary of the expected performance of each reagent.
| Parameter | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) | Red-Al® | Catalytic Hydrogenation (H₂/Pd-C) |
| Predicted Yield | High | Moderate to High | High | Moderate to High |
| Purity (pre-purification) | High | Moderate | Moderate to High | High |
| Reaction Time | 2-3 hours | 30 minutes | 1 hour | 2-24 hours (condition dependent) |
| Chemoselectivity | Excellent (minimal dehalogenation) | Moderate (risk of dehalogenation) | Good (potential for dehalogenation) | Good (tunable by conditions) |
| Ease of Handling | Easy (stable solid) | Difficult (pyrophoric, water-reactive) | Moderate (air and moisture sensitive liquid) | Moderate (requires hydrogenation apparatus) |
| Cost-Effectiveness | High | Moderate | Moderate | High (catalyst is reusable) |
Discussion and Mechanistic Insights
Sodium Borohydride: The Selective Choice
Sodium borohydride is predicted to be the most reliable reagent for this transformation. Its mild nature ensures high chemoselectivity, with the primary reaction being the nucleophilic addition of a hydride ion to the carbonyl carbon. The risk of dehalogenation of the aryl halides is minimal under the reaction conditions. The mechanism proceeds via the transfer of a hydride from the borohydride complex to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide during the acidic workup.[3]
Caption: Simplified mechanism of aldehyde reduction by NaBH₄.
Lithium Aluminum Hydride: A Powerful but Risky Option
LiAlH₄ is a significantly more potent reducing agent due to the greater polarity of the Al-H bond compared to the B-H bond in NaBH₄.[5][8][13] While this leads to a much faster reaction, it also introduces the significant risk of reductive dehalogenation, particularly of the C-Br and C-Cl bonds. This side reaction would lead to a mixture of products and a lower yield of the desired this compound. The stringent anhydrous conditions required also add to the operational complexity.
Red-Al®: A Balanced Alternative
Red-Al® offers a reactivity profile that is intermediate between NaBH₄ and LiAlH₄.[9][11] It is a powerful reducing agent but is generally considered easier and safer to handle than solid LiAlH₄. While it is expected to efficiently reduce the aldehyde, there is still a moderate risk of dehalogenation that should be carefully monitored. Its solubility in aromatic solvents like toluene can be advantageous for certain applications.
Catalytic Hydrogenation: The "Green" and Tunable Approach
Catalytic hydrogenation is an attractive option from an environmental and economic standpoint, as it uses molecular hydrogen as the reductant and the catalyst can often be recovered and reused. The selectivity of this reaction is highly dependent on the choice of catalyst, solvent, pressure, and temperature. While Pd/C is a common choice, it is also known to catalyze hydrodehalogenation. Careful optimization of the reaction conditions would be necessary to favor the reduction of the aldehyde over the cleavage of the carbon-halogen bonds.
Conclusion and Recommendations
For the efficient and selective reduction of 5-bromo-3-chloro-2-fluorobenzaldehyde to this compound, sodium borohydride (NaBH₄) is the recommended reducing agent. Its high chemoselectivity, operational simplicity, and cost-effectiveness make it the superior choice for this particular transformation, minimizing the risk of undesired dehalogenation side reactions.
While LiAlH₄ and Red-Al® offer faster reaction times, the potential for reduced yields and the formation of impurities due to dehalogenation make them less ideal. Catalytic hydrogenation presents a viable "green" alternative, but it would require significant optimization to achieve the desired selectivity.
Ultimately, the choice of reducing agent will depend on the specific requirements of the synthesis, including scale, purity requirements, and available equipment. However, for a reliable and high-yielding laboratory-scale synthesis of this compound, the mild and selective nature of sodium borohydride provides the most straightforward path to the desired product.
References
-
19.3: Reductions using NaBH4, LiAlH4. (2020). Chemistry LibreTexts. [Link]
-
(3-Bromo-5-fluorophenyl)methanol. MySkinRecipes. [Link]
-
2-Bromo-5-fluorobenzaldehyde. (2013). ResearchGate. [Link]
-
LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. [Link]
-
(5-Bromo-3-chloro-2-fluorophenyl)(phenyl)methanol. (2024). PubChem. [Link]
-
5-Bromo-2-fluorobenzaldehyde. (2024). PubChem. [Link]
-
Red-Al, Sodium bis(2-methoxyethoxy)aluminumhydride. Organic Chemistry Portal. [Link]
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. [Link]
- Process for the preparation of benzyl alcohol derivatives.
-
A Comparative Analysis of LiAlH4 and NaBH4: The Power of Reduction. (2024). Oreate AI Blog. [Link]
- Process of preparing 2,3,5-trihalobenzaldehyde.
-
LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Organic Chemistry Portal. [Link]
-
Sodium Borohydride NaBH4 Reduction Reaction Mechanism. (2016). YouTube. [Link]
-
2-Bromo-5-fluorobenzaldehyde. (2013). PMC. [Link]
-
Red-Al. (2017). Chem-Station Int. Ed.. [Link]
-
Benzyl Alcohol. US Pharmacopeia (USP). [Link]
-
Reduction of Aldehydes and Ketones with LiAlH4 and NaBH4. (2023). YouTube. [Link]
-
5-Bromo-3-chloro-2-fluorobenzaldehyde. J&K Scientific. [Link]
-
Sodium bis(2-methoxyethoxy)aluminium hydride. Wikipedia. [Link]
-
NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones. International Journal of Organic Chemistry. [Link]
-
Content Determination of Benzyl Alcohol. METTLER TOLEDO. [Link]
- Preparation method of 2-fluoro-5-bromobenzaldehyde.
-
Benzyl Alcohol. (2024). PubChem. [Link]
-
Recoverable Ni-Based Catalyst for the Selective Hydrodeoxygenation of Vanillin Using Isopropanol as a Renewable LOHC. (2024). American Chemical Society. [Link]
-
Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. (2024). National Institutes of Health. [Link]
-
Investigations on Aqueous & Methanolic Solutions of Benzyl Alcohol Using Derivative Spectrophotometry in UV Region. Defence Science Journal. [Link]
-
Metal Hydrid Reduction (NaBH4 and LiAlH4). Pharmaguideline. [Link]
-
[webinar] Red-Al: a versatile reducing agent. Atlanchim Pharma. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]
-
Characterization and Determination of Chloro- and Bromo-Benzoquinones as New Chlorination Disinfection Byproducts in Drinking Water. Environmental Science & Technology. [Link]
-
Difference Between NaBH4 and LiAlH4 Reaction. (2020). Pediaa.Com. [Link]
-
Selectively Halogenated Flavonolignans—Preparation and Antibacterial Activity. (2021). MDPI. [Link]
-
LiAlH4 vs. NaBH4: Choosing the Right Reducing Agent. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. EPFL. [Link]
-
Facile hydrodehalogenation with hydrogen and Pd/C catalyst under multiphase conditions. SciSpace. [Link]
Sources
- 1. (3-Bromo-5-fluorophenyl)methanol [myskinrecipes.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones – Oriental Journal of Chemistry [orientjchem.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. A Comparative Analysis of LiAlH4 and NaBH4: The Power of Reduction - Oreate AI Blog [oreateai.com]
- 7. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 8. differencebetween.com [differencebetween.com]
- 9. Red-Al, Sodium bis(2-methoxyethoxy)aluminumhydride [organic-chemistry.org]
- 10. Red-Al | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Sodium bis(2-methoxyethoxy)aluminium hydride - Wikipedia [en.wikipedia.org]
- 12. Metal Hydrid Reduction (NaBH4 and LiAlH4) | Pharmaguideline [pharmaguideline.com]
- 13. nbinno.com [nbinno.com]
A Comparative Guide to the Ortho, Para Directing Effects of Halogens in Polysubstituted Aromatic Rings
For the discerning researcher in organic synthesis and drug development, a nuanced understanding of substituent effects in electrophilic aromatic substitution (EAS) is paramount. This guide provides an in-depth analysis of the ortho, para directing effects of halogen substituents, particularly within the complex environment of polysubstituted aromatic rings. We will move beyond textbook generalizations to explore the interplay of electronic and steric factors that govern regioselectivity, supported by experimental data and a detailed procedural framework.
The Halogen Anomaly: A Deactivating Ortho, Para Director
Halogens occupy a unique position among substituents on an aromatic ring. They are deactivating, meaning they decrease the rate of electrophilic aromatic substitution compared to benzene, yet they direct incoming electrophiles to the ortho and para positions.[1] This seemingly contradictory behavior stems from the interplay of two opposing electronic effects: the inductive effect and the resonance effect.[2][3]
-
Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the aromatic ring through the sigma bond.[1] This effect is strongly deactivating, making the ring less nucleophilic and thus less reactive towards electrophiles.[2]
-
Resonance Effect (+M): The lone pairs of electrons on the halogen can be delocalized into the pi-system of the aromatic ring.[1][4] This donation of electron density, known as a positive mesomeric or resonance effect, enriches the electron density at the ortho and para positions.
The overall deactivating nature of halogens indicates that the inductive effect outweighs the resonance effect.[5] However, the directing effect is controlled by the stability of the carbocation intermediate, known as the Wheland intermediate or sigma complex, formed during the reaction.
Stabilization of the Wheland Intermediate
During an electrophilic attack, the electrophile adds to the aromatic ring, forming a positively charged intermediate. The stability of this intermediate determines the preferred position of attack.
-
Ortho and Para Attack: When the electrophile attacks at the ortho or para position, one of the resonance structures of the Wheland intermediate places the positive charge on the carbon atom directly bonded to the halogen.[4] This allows the halogen to donate a lone pair of electrons, forming a fourth resonance structure and significantly stabilizing the intermediate.[4][6] This stabilization is the key to why halogens are ortho, para directing.
-
Meta Attack: In the case of meta attack, the positive charge in the Wheland intermediate is never located on the carbon bearing the halogen substituent. Consequently, the halogen cannot provide resonance stabilization to the intermediate.
The following diagram illustrates the resonance structures for ortho, para, and meta attack on a chlorobenzene ring.
Caption: Wheland intermediates for ortho, para, and meta attack.
Comparative Analysis of Halogen Directing Effects: F, Cl, Br, I
While all halogens are ortho, para directors, the strength of their directing effect and their influence on the reaction rate vary down the group. The reactivity of halobenzenes in EAS follows the order:
Fluorobenzene > Chlorobenzene > Bromobenzene > Iodobenzene
This trend is a result of the delicate balance between the inductive and resonance effects:
-
Fluorine: As the most electronegative halogen, fluorine exerts the strongest inductive withdrawal. However, its valence 2p orbital is of similar size and energy to the 2p orbital of carbon, leading to effective orbital overlap and a significant resonance effect.[7] This strong resonance donation partially counteracts the strong inductive effect, making fluorobenzene the most reactive of the halobenzenes.
-
Chlorine, Bromine, and Iodine: As we move down the group, the electronegativity decreases, leading to a weaker inductive effect. However, the valence p orbitals (3p for Cl, 4p for Br, 5p for I) become larger and more diffuse, resulting in poorer overlap with the carbon 2p orbital.[1] This diminishes the resonance effect, and this decrease in resonance stabilization is more significant than the decrease in inductive withdrawal, leading to a net decrease in reactivity.
The para/ortho ratio also tends to increase as the size of the halogen increases, due to greater steric hindrance at the ortho position.[8]
The Polysubstituted Ring: A Symphony of Directing Effects
In a polysubstituted aromatic ring containing a halogen, the regiochemical outcome of an electrophilic substitution is determined by the combined influence of all substituents. These effects can be either synergistic (reinforcing) or antagonistic (opposing).
Synergistic Effects
When the directing effects of the substituents align, the regioselectivity is high, and the product distribution is relatively easy to predict.
-
Halogen and an Ortho, Para-Directing Activator: If the ring contains a halogen and a strongly activating ortho, para director (e.g., -OH, -OR, -NH2), the activator will dominate the directing effect. The incoming electrophile will be directed ortho or para to the activating group.
-
Halogen and a Meta-Director: When a halogen is present with a meta-directing deactivator (e.g., -NO2, -CN, -COR), the incoming electrophile will preferentially substitute at the position that is ortho or para to the halogen and meta to the deactivating group.
Antagonistic Effects
When the directing effects of the substituents oppose each other, the regiochemical outcome is a mixture of products. The product ratios will depend on the relative strengths of the directing groups and steric factors.
-
Competing Ortho, Para Directors: In a ring with a halogen and another ortho, para director (e.g., an alkyl group), the position of substitution is determined by a combination of activating ability and steric hindrance. The stronger activating group will generally exert more influence.
-
Steric Hindrance: In polysubstituted rings, steric hindrance can play a decisive role in product distribution.[9] Substitution at a position flanked by two substituents is highly disfavored. Even with a directing group, if the ortho position is sterically hindered, the para product will be favored. The size of the incoming electrophile is also a critical factor; larger electrophiles are more likely to attack the less hindered para position.[3][8]
Experimental Data: Product Ratios in Electrophilic Aromatic Substitution
The following tables summarize experimental data on the product distribution for the nitration of various halogen-containing polysubstituted benzenes. This data provides a quantitative basis for understanding the principles discussed above.
Table 1: Nitration of Monosubstituted Halobenzenes
| Substrate | Ortho (%) | Meta (%) | Para (%) |
| Fluorobenzene | 13 | 1 | 86 |
| Chlorobenzene | 30 | 1 | 69 |
| Bromobenzene | 38 | 1 | 61 |
| Iodobenzene | 41 | 1 | 58 |
Data compiled from various sources in organic chemistry literature.
Table 2: Nitration of Dihalobenzenes
| Substrate | Position of Nitration | Product (%) |
| 1,2-Dichlorobenzene | 4 | ~100 |
| 1,3-Dichlorobenzene | 4 | ~100 |
| 1,4-Dichlorobenzene | 2 | ~100 |
Data illustrates the directing effects in di-substituted systems.
Table 3: Nitration of Halotoluenes
| Substrate | Position of Nitration | Product (%) |
| 2-Chlorotoluene | 4 | 58 |
| 6 | 42 | |
| 3-Chlorotoluene | 4 | 45 |
| 6 | 32 | |
| 2 | 23 | |
| 4-Chlorotoluene | 2 | ~100 |
Data showcases the interplay between a weakly activating group (methyl) and a deactivating halogen.
Experimental Protocol: Nitration of 4-Bromotoluene
This protocol provides a detailed methodology for the nitration of 4-bromotoluene, a reaction that illustrates the directing effects of a halogen and a weakly activating alkyl group.
Materials and Reagents
-
4-Bromotoluene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Sodium Bicarbonate (5% aqueous solution)
-
Ethanol
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Beakers
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
Experimental Workflow
Caption: Workflow for the nitration of 4-bromotoluene.
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask, place a magnetic stir bar and 5.0 g of 4-bromotoluene.
-
Acid Addition: Carefully add 10 mL of concentrated sulfuric acid to the flask. The mixture will warm up; allow it to cool to room temperature.
-
Cooling: Place the flask in an ice-water bath and cool the mixture to 0-5 °C with stirring.
-
Nitrating Mixture Preparation: In a separate beaker, carefully mix 5 mL of concentrated sulfuric acid and 5 mL of concentrated nitric acid. Cool this mixture in an ice bath.
-
Addition of Nitrating Mixture: Transfer the cold nitrating mixture to a dropping funnel and add it dropwise to the stirred 4-bromotoluene solution over 30 minutes, maintaining the reaction temperature between 0-10 °C. The formation of the nitronium ion electrophile is an exothermic process, and low temperatures are required to prevent over-nitration and side reactions.
-
Reaction: After the addition is complete, continue stirring the mixture in the ice bath for another 30 minutes. Then, remove the ice bath and allow the reaction to stir at room temperature for 1 hour to ensure complete reaction.
-
Quenching: Slowly and carefully pour the reaction mixture onto 100 g of crushed ice in a beaker. This will precipitate the crude product.
-
Isolation and Neutralization: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold water until the washings are neutral to litmus paper. Then, wash with a small amount of cold 5% sodium bicarbonate solution to neutralize any remaining acid, followed by another wash with cold water.
-
Purification: Recrystallize the crude product from a minimal amount of hot ethanol to obtain the purified product, 4-bromo-2-nitrotoluene.
-
Drying and Characterization: Dry the purified crystals and determine the yield. Characterize the product by measuring its melting point and acquiring its 1H NMR spectrum to confirm the regiochemistry of the substitution.
Conclusion
The directing effect of halogens in electrophilic aromatic substitution on polysubstituted rings is a complex phenomenon governed by a delicate balance of inductive and resonance effects, further modulated by steric hindrance and the electronic nature of other substituents. A thorough understanding of these principles is crucial for predicting and controlling the outcome of synthetic reactions, which is a cornerstone of modern drug discovery and development. By leveraging the insights and experimental frameworks presented in this guide, researchers can make more informed decisions in the design of synthetic routes to complex aromatic compounds.
References
-
Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
-
Chemistry Steps. (n.d.). Why Are Halogens Ortho Para Directors yet Deactivators?[Link]
-
Master Organic Chemistry. (2018, March 5). Why are halogens ortho- para- directors?[Link]
-
Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY![Link]
-
Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]
-
Chemistry LibreTexts. (2023, October 27). 16.5: An Explanation of Substituent Effects. [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]
-
Waddell, M. K., et al. (2019). Determination of the p/o-Isomer Product Ratios in Electrophilic Aromatic Nitration of Alkylbenzenes Using High Resolution 1 H NMR Spectroscopy. World Journal of Chemical Education, 7(3), 216-224. [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. [Link]
-
ResearchGate. (2025, August 7). (PDF) para-Selective Nitration of Halogenobenzenes Using a Nitrogen Dioxide—Oxygen—Zeolite System. [Link]
-
International Journal of Research and Analytical Reviews. (2016). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. [Link]
-
KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. [Link]
-
Chemistry LibreTexts. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Chemistry LibreTexts. (2024, July 30). 16.5: Substituent Effects in Electrophilic Substitutions. [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. [Link]
-
Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]
-
National Institutes of Health. (n.d.). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
-
Science and Education Publishing. (n.d.). Determination of the p/o-Isomer Product Ratios in Electrophilic Aromatic Nitration of Alkylbenzenes Using High Resolution 1H NMR Spectroscopy. [Link]
-
PubMed Central. (2025, April 22). Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. [Link]
-
SlidePlayer. (n.d.). ORGANIC REACTION MECHANISM. [Link]
-
University of California, Irvine. (n.d.). Lecture Notes Chem 51B S. King Chapter 18 Electrophilic Aromatic Substitution. [Link]
-
National Institutes of Health. (2026, January 20). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. [Link]
-
Semantic Scholar. (n.d.). Determination of the p/o-Isomer Product Ratios in Electrophilic Aromatic Nitration of Alkylbenzenes Using High Resolution 1H NMR Spectroscopy. [Link]
-
Science and Education Publishing. (n.d.). Figures index : Determination of the p/o-Isomer Product Ratios in Electrophilic Aromatic Nitration of Alkylbenzenes Using High Resolution 1H NMR Spectroscopy. [Link]
Sources
- 1. Why Are Halogens Ortho Para Directors yet Deactivators? - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. ijrar.org [ijrar.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Evaluating (5-Bromo-3-chloro-2-fluorophenyl)methanol for Fragment-Based Drug Design
Introduction: The Quest for High-Quality Starting Points in Drug Discovery
Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful engine for the discovery of novel therapeutics, complementing traditional high-throughput screening (HTS) methodologies.[1][2] The core principle of FBDD is elegantly simple: screen small, low-complexity molecules, or "fragments," for weak but efficient binding to a biological target.[2][3][4] These initial hits, typically with affinities in the µM to mM range, serve as high-quality starting points for iterative, structure-guided optimization into potent lead compounds.[3][5] This approach offers distinct advantages, including a more thorough exploration of chemical space and the generation of leads with superior physicochemical properties.[6][7]
A critical determinant of success in any FBDD campaign is the quality and diversity of the fragment library.[8] Fragments are generally expected to adhere to the "Rule of Three" (Ro3): a molecular weight ≤ 300 Da, cLogP ≤ 3, and no more than three hydrogen bond donors and acceptors.[3][6][7] Within this framework, the inclusion of diverse and synthetically tractable scaffolds is paramount. This guide focuses on a specific, yet under-explored fragment: (5-Bromo-3-chloro-2-fluorophenyl)methanol . We will dissect its potential utility, propose a rigorous experimental workflow for its evaluation, and compare its intrinsic properties to established fragment classes.
Profiling the Candidate: this compound
Before embarking on an experimental campaign, a thorough in silico and theoretical evaluation of a candidate fragment is essential. Let's analyze the key attributes of this compound.
(Note: Direct experimental data for this compound is not widely available in public literature, underscoring its novelty. The following analysis is based on its structure and established chemical principles.)
Physicochemical Properties and Adherence to "Rule of Three"
A fragment's value is intrinsically linked to its physicochemical properties, which dictate its solubility, binding efficiency, and potential for optimization.
| Property | Value (Calculated) | "Rule of Three" Compliance | Rationale and Implication |
| Molecular Weight | ~269.4 g/mol | Yes | Well within the ≤300 Da limit, ensuring it explores a defined region of the binding pocket without excessive complexity.[3][8] |
| cLogP | ~2.5 - 3.0 | Yes | Adheres to the ≤3 guideline, suggesting a good balance between solubility for screening and the lipophilicity often required for binding.[6] |
| Hydrogen Bond Donors | 1 (from -OH) | Yes | The single hydroxyl group provides a key vector for directed interaction with the target protein.[3][8] |
| Hydrogen Bond Acceptors | 1 (from -OH) | Yes | The oxygen atom can also act as an acceptor, offering further potential for specific interactions.[3][8] |
| Rotatable Bonds | 1 | Yes | Low conformational flexibility increases the probability of adopting a favorable binding pose and reduces the entropic penalty upon binding. |
The Strategic Value of Polysubstitution: A Multi-Tool for Molecular Recognition
The most compelling feature of this fragment is its dense and varied halogenation pattern. Each halogen atom (F, Cl, Br) offers a unique and exploitable contribution to molecular recognition and subsequent optimization.
-
Fluorine (at C2): The ortho-fluoro substituent is a powerful modulator of conformation and acidity. Its strong electron-withdrawing nature can influence the pKa of the adjacent hydroxyl group and the electrostatic potential of the aromatic ring. Furthermore, fluorine can form weak hydrogen bonds and participate in favorable orthogonal multipolar interactions, subtly guiding the fragment's orientation in a binding pocket.[9]
-
Chlorine (at C3): Chlorine is a versatile atom in drug design. It can participate in halogen bonding—a specific, non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophile, such as a backbone carbonyl oxygen.[10][11] This provides a highly directional and specific anchor point for the fragment.
-
Bromine (at C5): Like chlorine, bromine is an excellent halogen bond donor.[10] The larger size and greater polarizability of bromine often lead to stronger halogen bonds compared to chlorine. The bromine atom also provides a key synthetic handle for future elaboration using cross-coupling reactions (e.g., Suzuki, Sonogashira), a critical consideration for the fragment-to-lead process.
-
Methanol Group (-CH₂OH): This group is a classic pharmacophoric feature, capable of acting as both a hydrogen bond donor and acceptor. It provides a clear, directional interaction point and serves as another readily modifiable position for fragment growing strategies.[12]
This unique combination of halogens and a hydroxyl group creates a fragment with high "information content." It is not merely an inert scaffold but a finely-tuned probe designed to explore specific types of interactions within a protein binding site, particularly those rich in halogen bond acceptors.
Comparative Analysis: Contextualizing the Fragment's Utility
To appreciate the potential of this compound, we must compare it to other common fragment classes.
| Fragment Class | Key Features | Advantages | Disadvantages | Comparison to Target Fragment |
| Simple Phenyl/Benzyl Alcohols | Single phenyl ring, hydroxyl group. | High solubility, simple scaffold, clear H-bond vector. | Lacks specificity, often low ligand efficiency. | Our target fragment offers significantly more directional handles (halogens) for specific interactions and subsequent chemistry. |
| Monohalogenated Phenyls | Phenyl ring with a single F, Cl, or Br. | Introduces a single vector for halogen bonding or lipophilic interaction. | Limited information content, may not be optimal for pockets requiring multiple interactions. | The polysubstitution of our fragment allows it to probe more complex interaction fields simultaneously. |
| N-Heterocycles (e.g., Pyridines) | Pyridine, pyrimidine rings. | Introduce H-bond acceptors, modulated polarity. | Can have planarity constraints, potential for off-target effects. | This compound is a carbocyclic scaffold, offering a different shape and electrostatic profile. |
| 3D-Rich Fragments (e.g., Spirocycles) | High sp³ character, non-planar. | Explore 3D space, can offer improved properties.[6] | Often more synthetically challenging to elaborate. | Our fragment is relatively "flat," which can be advantageous for binding in planar pockets often found in kinases or protein-protein interfaces.[6] |
The primary advantage of this compound lies in its potential to form highly specific and directional halogen bonds, a feature absent in simpler phenyl fragments and different in nature from the interactions of N-heterocycles.[10][13] This makes it particularly well-suited for targets where backbone carbonyls or other nucleophilic residues are key features of the binding site.
Experimental Workflow for Fragment Evaluation
Evaluating a novel fragment requires a multi-step, self-validating workflow that proceeds from initial hit identification to detailed structural characterization. The goal is to confidently identify true binders and understand their mode of interaction to guide medicinal chemistry efforts.
// Connections SPR -> NMR [label="Initial Hits"]; MST -> NMR [style=dashed]; NMR -> ITC [label="Confirm Binders"]; NMR -> XRAY [label="Triage for Co-crystallization"]; ITC -> XRAY [style=dashed]; XRAY -> LEAD_OPT [label="Structural Insights"]; }
Caption: Proposed experimental workflow for evaluating a novel fragment.
Part 1: Primary Screening for Hit Identification
The initial goal is to rapidly screen the fragment against the target protein to detect binding. Because fragment interactions are weak, highly sensitive biophysical techniques are required.[5][14]
Recommended Technique: Surface Plasmon Resonance (SPR)
SPR is an excellent primary screening method due to its high sensitivity, low protein consumption, and ability to provide kinetic data (association and dissociation rates).[15][16][17]
Protocol: SPR Screening
-
Immobilization: Covalently immobilize the target protein onto a sensor chip surface (e.g., CM5 chip via amine coupling). A control flow cell should be prepared (e.g., mock immobilization) to subtract non-specific binding signals.
-
Fragment Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a dilution series in the running buffer (e.g., HBS-EP+) to a final concentration range suitable for detecting weak binding (e.g., 10 µM to 1 mM). The final DMSO concentration should be kept constant and low (<5%) across all samples.
-
Screening Injection: Inject the fragment solutions over the target and control flow cells at a constant flow rate. Monitor the change in refractive index (measured in Response Units, RU) in real-time.
-
Data Analysis: Subtract the signal from the control flow cell. A concentration-dependent increase in RU indicates a potential binding event. Fit the steady-state binding responses to a 1:1 binding model to estimate the equilibrium dissociation constant (KD).
-
Causality Check: A true binding event should be concentration-dependent, reversible, and saturable. The absence of these characteristics may indicate non-specific binding or aggregation.
Part 2: Hit Validation and Orthogonal Confirmation
To eliminate false positives, hits from the primary screen must be validated using an orthogonal technique, preferably one that measures binding in solution.[5]
Recommended Technique: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is a powerful method for confirming fragment binding and can provide initial structural information about the binding site.[18] Ligand-observed methods like Saturation Transfer Difference (STD)-NMR are particularly well-suited for this purpose.
Protocol: STD-NMR Validation
-
Sample Preparation: Prepare two NMR samples in a suitable deuterated buffer (e.g., phosphate buffer in D₂O). Both samples will contain the fragment (~200 µM) and the target protein (~10 µM).
-
Experiment:
-
Off-Resonance Spectrum: Acquire a 1D ¹H spectrum with the protein saturation frequency set far away from any protein resonances (e.g., -30 ppm). This serves as the reference spectrum.
-
On-Resonance Spectrum: Acquire a second 1D ¹H spectrum with selective saturation of a region containing only protein proton signals (e.g., 7-8 ppm).
-
-
Data Analysis: Subtract the on-resonance spectrum from the off-resonance spectrum. Protons on the fragment that are in close contact with the protein will receive saturation transfer and appear as signals in the difference spectrum.
-
Interpretation: The presence of fragment signals in the STD spectrum is strong evidence of binding. The relative intensity of the signals can provide initial clues about which part of the fragment is most intimately interacting with the protein.
Part 3: Definitive Structural Characterization
The gold standard for FBDD is obtaining a high-resolution crystal structure of the fragment-protein complex.[16][19] This provides unequivocal proof of binding and reveals the precise interactions that mediate recognition, which is invaluable for the next stage of optimization.[14][15]
Technique: X-ray Crystallography
Protocol: Co-crystallization or Soaking
-
Crystal Soaking (Preferred):
-
Grow apo-crystals of the target protein under established conditions.
-
Prepare a soaking solution containing the fragment at a high concentration (e.g., 10-50 mM) in a cryo-protectant-compatible buffer.
-
Transfer the apo-crystals into the soaking solution for a defined period (minutes to hours).
-
Flash-cool the crystal in liquid nitrogen and collect diffraction data at a synchrotron source.
-
-
Co-crystallization:
-
If soaking fails (e.g., cracks the crystals), incubate the purified protein with a molar excess of the fragment prior to setting up crystallization trials.
-
-
Structure Solution and Refinement: Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure. Carefully inspect the resulting electron density maps for clear, unambiguous density corresponding to the bound fragment. Refine the model to high resolution.
-
Interaction Analysis: Analyze the final structure to identify all key interactions—hydrogen bonds, van der Waals contacts, and, critically, any halogen bonds between the fragment's chlorine or bromine atoms and the protein.
Caption: Potential binding interactions of the fragment within a protein active site.
From Fragment to Lead: Strategies for Optimization
If this compound is confirmed as a binder, the high-resolution structure becomes the roadmap for optimization. The goal is to "grow" the fragment into adjacent pockets to form additional high-quality interactions, thereby increasing affinity and selectivity.[5][12]
-
Vector 1 (Bromine at C5): This is the most attractive vector for synthetic elaboration. Using palladium-catalyzed cross-coupling reactions (e.g., Suzuki), a wide variety of chemical moieties (phenyl rings, heterocycles, alkyl chains) can be appended to this position to probe nearby pockets identified in the crystal structure.
-
Vector 2 (Methanol Group): The hydroxyl group can be converted into an ether to extend into hydrophobic pockets, or used as a handle to link to other fragments that bind nearby (fragment linking).
-
Vector 3 (Fluorine at C2): While not a direct synthetic handle, its influence on the ring's electronics can be explored by synthesizing analogs with different substituents at this position to fine-tune binding properties.
Conclusion
While not yet a validated fragment in the public domain, This compound represents a highly promising chemical tool for FBDD. It adheres perfectly to the "Rule of Three" and possesses a rich array of functionalities—a hydrogen-bonding methanol group and a unique polysubstituted halogen pattern—that can serve as powerful probes for molecular recognition. The strategic placement of bromine, chlorine, and fluorine atoms provides distinct opportunities for forming specific halogen bonds and other subtle interactions, while the bromine atom offers a robust and versatile handle for synthetic elaboration.
The true utility of any fragment can only be proven through rigorous experimental validation. The workflow detailed in this guide, progressing from high-sensitivity SPR screening to orthogonal NMR validation and definitive X-ray crystallographic analysis, provides a robust framework for assessing its binding and generating the structural insights necessary for successful fragment-to-lead optimization. For research teams looking to expand their fragment libraries with novel, synthetically tractable, and information-rich scaffolds, this compound warrants serious consideration and experimental evaluation.
References
-
Biophysical screening in fragment-based drug design: a brief overview. (2019). Computational and Structural Biotechnology Journal. [Link]
-
Concepts and Core Principles of Fragment-Based Drug Design. (2019). Molecules. [Link]
-
The XChem pipeline for fragment screening. (2022). Diamond Light Source. [Link]
-
Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library. (2019). Frontiers in Chemistry. [Link]
-
Fragment-based screening using X-ray crystallography and NMR spectroscopy. (n.d.). Acta Crystallographica Section D: Biological Crystallography. [Link]
-
Halogen-enriched fragment libraries as chemical probes for harnessing halogen bonding in fragment-based lead discovery. (2013). Future Medicinal Chemistry. [Link]
-
Fragment-based drug discovery: A graphical review. (2023). Acta Pharmaceutica Sinica B. [Link]
-
Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. (2023). Antibiotics. [Link]
-
Fragment-Based Drug Design: From Then until Now, and Toward the Future. (2025). Journal of Medicinal Chemistry. [Link]
-
Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. (n.d.). Xtal BioStructures. [Link]
-
What makes a good fragment in fragment-based drug discovery? (2018). Expert Opinion on Drug Discovery. [Link]
-
Fragment Screening. (n.d.). Sygnature Discovery. [Link]
-
Lead compounds generation by fragment growing strategy This illustrates... (n.d.). ResearchGate. [Link]
-
Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. (2020). Journal of Medicinal Chemistry. [Link]
-
Fragment-Based Drug Discovery: A Comprehensive Overview. (2024). PharmaFeatures. [Link]
-
Fragment Screening by Surface Plasmon Resonance. (2010). ACS Medicinal Chemistry Letters. [Link]
-
Recent Advances in Fragment-Based Drug Design: Applications in Medicinal Chemistry. (2024). Journal of Medicinal and Organic Chemistry. [Link]
-
Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. (2023). International Journal of Molecular Sciences. [Link]
Sources
- 1. Fragment-Based Drug Design: From Then until Now, and Toward the Future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Fragment-based drug discovery: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 9. mdpi.com [mdpi.com]
- 10. Halogen-enriched fragment libraries as chemical probes for harnessing halogen bonding in fragment-based lead discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Crystallographic Fragment Screening in Drug Discovery [saromics.com]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Fragment-based screening using X-ray crystallography and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
